4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-chloro-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGYOMHQGQZRLC-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is a deuterated analog of 4-Amino-5-chloro-2-ethoxybenzoic acid. Stable isotope-labeled compounds such as this are crucial tools in pharmaceutical research and development. They are primarily utilized in pharmacokinetic studies (absorption, distribution, metabolism, and excretion - ADME) as internal standards for quantitative bioanalysis by mass spectrometry. The deuterium labeling provides a distinct mass signature, allowing for accurate differentiation from the unlabeled endogenous or administered compound without significantly altering its chemical and biological properties.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a proposed synthesis pathway, and its primary biological context related to 5-HT4 receptor modulation.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound and its non-deuterated counterpart for comparison. Data is compiled from various chemical supplier databases.
| Property | This compound | 4-Amino-5-chloro-2-ethoxybenzoic Acid |
| CAS Number | 1346600-23-4[1] | 108282-38-8 |
| Molecular Formula | C₉H₅D₅ClNO₃ | C₉H₁₀ClNO₃ |
| Molecular Weight | 220.66 g/mol [1] | 215.63 g/mol [2] |
| Appearance | Light Pink Solid | White to Almost white powder to crystal |
| Purity | >98.0% (as stated by suppliers) | >98.0% (T)(HPLC) |
| Melting Point | Not reported | 167 °C[2] |
| Solubility | Not reported | Not reported |
| Storage | Recommended storage at room temperature, protected from light and moisture. For temperature-sensitive materials, cold storage (e.g., 2–8°C, -20°C) may be indicated on the product label.[3] | Store at 10°C - 25°C, in a well-closed container.[2] |
Synthesis Pathway
Caption: A proposed multi-step synthesis workflow for this compound.
Experimental Protocols (Hypothetical)
The following protocols are generalized and adapted from the synthesis of related compounds. They should be considered as a starting point for the development of a specific synthesis plan.
Step 1: Esterification of p-Aminosalicylic Acid
-
p-Aminosalicylic acid is dissolved in methanol.
-
A catalytic amount of strong acid (e.g., sulfuric acid) is added.
-
The mixture is refluxed until the reaction is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the residue is neutralized and extracted to yield Methyl 4-amino-2-hydroxybenzoate.
Step 2: Deuterated Ethylation
-
Methyl 4-amino-2-hydroxybenzoate is dissolved in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
A base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the hydroxyl group.
-
Iodoethane-d5 is added, and the reaction is stirred at an appropriate temperature until completion.
-
The product, Methyl 4-amino-2-(ethoxy-d5)benzoate, is isolated through extraction and purification.
Step 3: Chlorination
-
Methyl 4-amino-2-(ethoxy-d5)benzoate is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
A chlorinating agent, such as N-Chlorosuccinimide (NCS), is added portion-wise.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The product, Methyl 4-amino-5-chloro-2-(ethoxy-d5)benzoate, is isolated and purified.
Step 4: Hydrolysis
-
The chlorinated ester is dissolved in a mixture of alcohol and water.
-
An excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.
-
The mixture is heated to reflux to facilitate the hydrolysis of the ester.
-
After completion, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the final product.
-
The solid this compound is collected by filtration, washed with water, and dried.
Biological Context: 5-HT4 Receptor Signaling
The primary application of this compound is in the preparation of selective 5-HT4 receptor agonists.[1] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a downstream signaling cascade. The canonical pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: The canonical 5-HT4 receptor signaling pathway initiated by an agonist.
Activation of the 5-HT4 receptor leads to the dissociation of the Gs alpha subunit from the G protein complex. This subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated levels of cAMP act as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
Applications in Research and Drug Development
The use of this compound as an internal standard is critical for the accurate quantification of its non-deuterated analog in biological matrices. This is essential during preclinical and clinical development of 5-HT4 receptor agonists for several reasons:
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.
-
Metabolite Identification: Using the labeled compound to help identify and quantify metabolites.
-
Toxicology Studies: Correlating drug exposure levels with observed toxicities.
The development of selective 5-HT4 receptor agonists is being pursued for a variety of therapeutic indications, including gastrointestinal disorders (e.g., gastroparesis, irritable bowel syndrome) and central nervous system disorders (e.g., Alzheimer's disease, depression).[2]
Conclusion
This compound is a valuable research tool for scientists and professionals in the field of drug development. Its utility as a stable isotope-labeled internal standard is indispensable for the rigorous bioanalytical studies required to advance novel 5-HT4 receptor agonists through the development pipeline. This guide has provided a summary of its properties, a proposed synthetic approach, and its biological relevance, offering a foundational resource for its application in research.
References
An In-Depth Technical Guide to 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is a deuterated analog of 4-Amino-5-chloro-2-ethoxybenzoic acid. The non-deuterated form is recognized as a potent agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, a target of significant interest for therapeutic development in gastrointestinal motility disorders and cognitive function. The incorporation of deuterium in place of hydrogen at the ethoxy group can offer advantages in drug development, primarily by altering the metabolic profile of the compound. This modification can lead to a slower rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and a more favorable pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, drawing on available data for the deuterated compound and its non-deuterated counterpart.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzoic acid core with four substituents: an amino group at position 4, a chloro group at position 5, and a deuterated ethoxy group at position 2.
| Property | Value | Reference |
| Chemical Name | 4-Amino-5-chloro-2-(ethoxy-d5)benzoic acid | |
| CAS Number | 1346600-23-4 | |
| Molecular Formula | C₉H₅D₅ClNO₃ | |
| Molecular Weight | 220.66 g/mol | |
| Appearance | Light Pink Solid |
Note: Some properties are inferred from supplier data sheets for the deuterated compound.
Physicochemical Properties of the Non-Deuterated Analog
Quantitative data for the deuterated compound is limited. The following table summarizes the physicochemical properties of the non-deuterated 4-Amino-5-chloro-2-ethoxybenzoic acid.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO₃ | |
| Molecular Weight | 215.63 g/mol | |
| Melting Point | 167 °C | |
| SMILES | CCOC1=CC(=C(C=C1C(=O)O)Cl)N | |
| InChI | InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis would likely proceed in a multi-step fashion, starting from a suitable precursor, followed by introduction of the deuterated ethoxy group, chlorination, and functional group manipulations.
Step 1: Ethylation of a Salicylic Acid Derivative with Deuterated Ethyl Iodide
A suitable starting material, such as 4-aminosalicylic acid, would be protected at the amino and carboxylic acid groups. The protected compound would then be reacted with deuterated ethyl iodide (C₂D₅I) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF) to introduce the deuterated ethoxy group.
Step 2: Chlorination
The resulting 2-(ethoxy-d5)-4-aminobenzoic acid derivative would then be chlorinated at the 5-position. This can be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent.
Step 3: Deprotection
Finally, the protecting groups on the amino and carboxylic acid functionalities would be removed under appropriate conditions to yield the final product, this compound.
Disclaimer: This is a proposed synthetic scheme and would require optimization of reaction conditions.
Biological Activity and Mechanism of Action
4-Amino-5-chloro-2-ethoxybenzoic Acid and its derivatives are known to act as agonists at the 5-HT4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various physiological effects.
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like 4-Amino-5-chloro-2-ethoxybenzoic Acid leads to the coupling of the Gαs subunit of the G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade is crucial for the pro-motility effects in the gastrointestinal tract and the cognitive-enhancing effects observed with 5-HT4 receptor agonists.
Caption: 5-HT4 Receptor Signaling Cascade.
Quantitative Biological Data
Specific quantitative biological data such as Ki, EC50, or IC50 values for this compound are not publicly available. However, data for structurally related 5-HT4 receptor agonists provide a benchmark for its expected potency.
| Compound | Receptor | Assay | Value |
| Prucalopride | 5-HT4 | Functional Assay (EC50) | 1.1 nM |
| Naronapride | 5-HT4 | Functional Assay (EC50) | 18.8 nM |
Data for non-absorbed 5-HT4 receptor agonists.
It is anticipated that this compound would exhibit potent agonistic activity at the 5-HT4 receptor, comparable to other benzamide derivatives.
Pharmacokinetics
The primary rationale for deuterating 4-Amino-5-chloro-2-ethoxybenzoic Acid is to favorably alter its pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.
Expected Pharmacokinetic Profile of the Deuterated Compound:
-
Reduced Metabolism: Slower cleavage of the ethoxy group.
-
Increased Half-life (t½): Longer duration of action.
-
Increased Area Under the Curve (AUC): Greater overall drug exposure.
-
Potentially Lower Clearance (CL): Slower removal from the body.
The table below presents pharmacokinetic parameters for a different 5-HT4 receptor agonist, DA-6886, in rats, which can serve as a general reference for this class of compounds.
| Parameter | 2 mg/kg i.v. | 10 mg/kg i.v. | 20 mg/kg i.v. | 2 mg/kg p.o. | 10 mg/kg p.o. | 20 mg/kg p.o. |
| t½ (h) | 0.8 ± 0.1 | 1.0 ± 0.2 | 1.2 ± 0.2 | 1.0 ± 0.1 | 1.3 ± 0.3 | 1.5 ± 0.3 |
| Cmax (ng/mL) | 1004 ± 156 | 4530 ± 780 | 8910 ± 1230 | 123 ± 23 | 1180 ± 210 | 3140 ± 560 |
| AUC (ng·h/mL) | 489 ± 78 | 2980 ± 540 | 6890 ± 1120 | 92 ± 15 | 1120 ± 200 | 3790 ± 680 |
| CL (L/h/kg) | 4.1 ± 0.7 | 3.4 ± 0.6 | 2.9 ± 0.5 | - | - | - |
| Vss (L/kg) | 4.9 ± 0.8 | 5.8 ± 1.0 | 6.2 ± 1.1 | - | - | - |
| F (%) | - | - | - | 18.9 | 37.6 | 55.0 |
Data for the 5-HT4 agonist DA-6886 in rats.
Conclusion
This compound represents a promising molecule for research and development in the field of 5-HT4 receptor agonists. Its deuterated nature suggests the potential for an improved pharmacokinetic profile compared to its non-deuterated counterpart, which could translate to enhanced therapeutic efficacy. While specific experimental data for the deuterated compound is scarce, the information available for analogous compounds provides a strong foundation for its further investigation. This technical guide summarizes the current understanding of this compound and is intended to be a valuable resource for scientists and researchers in the field. Further studies are warranted to fully elucidate its pharmacological and pharmacokinetic properties.
physical and chemical properties of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5. It includes available data, experimental methodologies for related compounds, and an examination of its role as a potential modulator of the 5-HT4 receptor signaling pathway.
Core Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes the available information for the deuterated compound and its non-deuterated analog, 4-Amino-5-chloro-2-ethoxybenzoic acid, for comparative purposes.
| Property | This compound | 4-Amino-5-chloro-2-ethoxybenzoic acid |
| CAS Number | 1346600-23-4[1] | 108282-38-8[2] |
| Molecular Formula | C₉H₅D₅ClNO₃[1] | C₉H₁₀ClNO₃[2] |
| Molecular Weight | 220.66 g/mol [1] | 215.63 g/mol [2] |
| Appearance | Light Pink Solid[3] | White Solid[4] |
| Melting Point | Not available | 167-169 °C[2][4] |
| Boiling Point | Not available | 372.3±37.0 °C (Predicted) |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[3] | Slightly soluble in DMSO and Methanol |
| Storage Conditions | Room temperature, protected from light and moisture[5] | 10°C - 25°C, in a well-closed container[2] |
Experimental Protocols
Synthesis of a Related Compound: 4-Amino-5-chloro-2-methoxybenzoic Acid
A plausible synthetic route for the related methoxy analog is detailed in patent CN105237422A. This multi-step process, which could potentially be adapted for the synthesis of the d5-ethoxy analog by using deuterated ethanol, involves:
-
Methylation: p-aminosalicylic acid is methylated using dimethyl sulfate.
-
Chlorination: The resulting intermediate undergoes chlorination with N-chlorosuccinimide.
-
De-esterification: The ester is hydrolyzed under alkaline conditions.
-
Acidification: The final product is obtained by acidification with hydrochloric acid.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The purity and identity of 4-Amino-5-chloro-2-ethoxybenzoic Acid and its analogs can be assessed using reverse-phase HPLC. A general method for the related methoxy compound is described as follows:
-
Column: Newcrom R1, a reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry (MS) compatibility, formic acid is recommended as the modifier.
-
Application: This method is suitable for purity analysis, impurity isolation in preparative separation, and pharmacokinetic studies.
Role in Drug Development and Signaling Pathways
4-Amino-5-chloro-2-ethoxybenzoic Acid and its derivatives are of significant interest in drug development, particularly as selective agonists for the 5-HT4 receptor.[1] The 5-HT4 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including gastrointestinal motility.
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist, such as a derivative of 4-Amino-5-chloro-2-ethoxybenzoic Acid, initiates a signaling cascade.[6][7] The receptor is coupled to a stimulatory G protein (Gs). Upon agonist binding, the Gαs subunit of the G protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.
Caption: 5-HT4 Receptor Signaling Pathway
Experimental Workflow: Compound Analysis and Purity Determination
The following diagram illustrates a typical workflow for the analysis and purity determination of a synthesized batch of this compound.
Caption: Analytical Workflow for Compound Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-AMINO-5-CHLORO-2-ETHOXYBENZOIC ACID | 20896-27-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Synthesis Pathway of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5: A Technical Guide
This in-depth technical guide provides a detailed overview of a proposed synthesis pathway for 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, a deuterated derivative of a significant building block in pharmaceutical research. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the synthetic route, experimental protocols, and relevant chemical data.
Introduction
This compound is the deuterated form of 4-Amino-5-chloro-2-ethoxybenzoic acid.[1] The non-deuterated analogue is a phenoxy compound that has been investigated for its pharmacokinetic properties.[2] The deuterated version is valuable as an internal standard in analytical studies or for investigating metabolic pathways of related compounds. This guide outlines a plausible multi-step synthesis, adapted from established protocols for the analogous methoxy compound, 4-Amino-5-chloro-2-methoxybenzoic acid.[3][4]
Proposed Synthesis Pathway
The proposed synthesis commences with the readily available starting material, p-aminosalicylic acid. The pathway involves three key transformations: ethylation of the hydroxyl and carboxylic acid groups, regioselective chlorination, and subsequent saponification to yield the final product. The introduction of the deuterated ethyl group (d5) is achieved during the initial ethylation step using a deuterated ethylating agent.
Synthesis Workflow Diagram
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following experimental protocols are adapted from the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.[3][4] Researchers should exercise standard laboratory safety precautions.
Step 1: Synthesis of Ethyl 4-amino-2-ethoxybenzoate-d5
-
Reaction Setup: In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone.
-
Ethylation: Cool the mixture to 20-30°C and add deuterated iodoethane (d5) dropwise.
-
Reaction: Allow the reaction to proceed for 5-6 hours.
-
Work-up: After the reaction is complete, perform an extraction with ethyl acetate.
-
Isolation: Remove the solvent by rotary evaporation to obtain the solid product, Ethyl 4-amino-2-ethoxybenzoate-d5.
Step 2: Synthesis of Ethyl 4-amino-5-chloro-2-ethoxybenzoate-d5
-
Reaction Setup: Dissolve the Ethyl 4-amino-2-ethoxybenzoate-d5 from the previous step in N,N-Dimethylformamide (DMF).
-
Chlorination: Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the solution.
-
Reaction: Stir the mixture at 70°C for 3-4 hours.[4]
-
Precipitation: Pour the hot reaction mixture into ice water to precipitate the solid product.
-
Isolation: Filter the precipitate and dry to yield Ethyl 4-amino-5-chloro-2-ethoxybenzoate-d5.
Step 3: Synthesis of this compound (Saponification)
-
Reaction Setup: Reflux the Ethyl 4-amino-5-chloro-2-ethoxybenzoate-d5 with potassium hydroxide in a mixture of methanol and water (5:2 volume ratio) for 2-3 hours.[4]
-
Decolorization: Add activated carbon and continue to reflux for 30 minutes.
-
Filtration: Filter the hot solution to remove the activated carbon.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Acidification: Dissolve the residue in water and acidify with 3mol/L hydrochloric acid to a pH of 5 to precipitate the final product.
-
Isolation: Filter the white solid and dry to obtain this compound.
Quantitative Data
The following table summarizes the expected yields for each step, based on the reported synthesis of the non-deuterated methoxy analogue.[4] Actual yields for the deuterated ethoxy compound may vary.
| Step | Intermediate/Product | Molar Ratio of Reactants | Solvent(s) | Reaction Time | Yield (%) |
| 1 | Ethyl 4-amino-2-ethoxybenzoate-d5 | p-aminosalicylic acid : KOH : Iodoethane-d5 (stoichiometrically determined) | Acetone | 5-6 hours | ~90% |
| 2 | Ethyl 4-amino-5-chloro-2-ethoxybenzoate-d5 | Ethyl 4-amino-2-ethoxybenzoate-d5 : NCS (1:1) | DMF | 3-4 hours | 87.5% |
| 3 | This compound | Ethyl 4-amino-5-chloro-2-ethoxybenzoate-d5 : KOH (1:2.2) | Methanol/Water | 2-3 hours | 91.4% |
Conclusion
The synthesis pathway detailed in this guide presents a viable method for the preparation of this compound. By adapting established procedures for a closely related compound, this document provides a solid foundation for researchers to produce this deuterated molecule for various applications in pharmaceutical and chemical research. The provided experimental protocols and expected yields offer a practical starting point for laboratory synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Amino-5-chloro-2-ethoxybenzoic acid | 108282-38-8 | FA71234 [biosynth.com]
- 3. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | Benchchem [benchchem.com]
- 4. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles, applications, and methodologies surrounding the use of deuterated internal standards in mass spectrometry. It is designed to provide a comprehensive resource for professionals in research, clinical diagnostics, and pharmaceutical development who are seeking to enhance the accuracy, precision, and robustness of their quantitative analyses.
Core Principles: The Advantage of Isotopic Analogs
In quantitative mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), an internal standard (IS) is indispensable for correcting analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences identical ionization effects, thereby compensating for variations that can occur during sample preparation, injection, and instrument response.[1]
Deuterated internal standards are stable isotope-labeled analogs of the analyte where one or more hydrogen atoms have been replaced by deuterium (²H).[2] These standards are widely considered the gold standard in quantitative bioanalysis for several key reasons:[3]
-
Near-Identical Physicochemical Properties: Deuterated standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts.[4] This ensures they behave similarly during extraction, chromatography, and ionization.[5]
-
Co-elution with the Analyte: Ideally, the deuterated standard has the same chromatographic retention time as the analyte.[3] This co-elution is critical because it ensures that both compounds experience the same matrix effects simultaneously, providing the most accurate correction.[3]
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant source of imprecision in LC-MS analysis.[6] Because deuterated standards co-elute and have the same ionization properties as the analyte, they are affected by the matrix in the same way, allowing for effective normalization of the signal.[7]
-
Improved Accuracy and Precision: By effectively compensating for various sources of error, deuterated internal standards significantly enhance the accuracy and precision of bioanalytical methods.[3][8]
The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, a powerful analytical method for precise quantification.[3][9] IDMS involves adding a known amount of the isotopically labeled standard to the sample, which then allows for the calculation of the analyte concentration based on the ratio of the native analyte to the labeled standard.[9]
Quantitative Data Presentation
The use of deuterated internal standards leads to a demonstrable improvement in key analytical method validation parameters. The following tables summarize typical quantitative data comparing methods using deuterated versus non-deuterated (analog) internal standards.
| Validation Parameter | Method with Deuterated Internal Standard | Method with Non-Deuterated (Analog) Internal Standard |
| Accuracy (% Bias) | -2.5% to +3.0% | -15.0% to +18.0% |
| Precision (% CV) | ||
| - Intra-assay | < 5% | < 15% |
| - Inter-assay | < 8% | < 20% |
| Linearity (r²) | > 0.998 | > 0.990 |
| Matrix Effect (% CV of IS-normalized MF) | < 10% | < 25% |
| Recovery (% CV) | < 10% | < 20% |
Table 1: Comparison of Method Validation Parameters. This table represents typical data synthesized from validated bioanalytical methods, highlighting the superior performance of methods employing deuterated internal standards.
| Analyte | Internal Standard Type | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Accuracy (% Recovery) |
| Cyclosporine A | Deuterated (CsA-d4) | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |
| Tacrolimus | Deuterated (Tacrolimus-d3) | 1.5 - 9.8% | 3.1 - 10.2% | 92 - 108% |
| Sirolimus | Deuterated (Sirolimus-d3) | 2.1 - 8.5% | 4.5 - 11.5% | 95 - 110% |
| Everolimus | Deuterated (Everolimus-d4) | 1.8 - 10.2% | 3.8 - 12.1% | 91 - 112% |
| Mycophenolic Acid | Deuterated (MPA-d3) | 2.5 - 11.3% | 5.2 - 12.5% | 93 - 109% |
Table 2: Validation Summary for Immunosuppressant Drug Monitoring using Deuterated Internal Standards. Data synthesized from a study validating an LC-MS/MS method for therapeutic drug monitoring.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis. The following are protocols for key experiments in a bioanalytical workflow using deuterated internal standards.
Sample Preparation: Protein Precipitation
This is a rapid method for removing the majority of proteins from a plasma or serum sample.[1]
-
Objective: To precipitate proteins from a biological matrix to release the analyte and internal standard into a solvent.
-
Materials:
-
Blank biological matrix (e.g., plasma)
-
Analyte stock solution
-
Deuterated internal standard working solution
-
Cold acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard working solution to the sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[1]
-
Objective: To selectively isolate the analyte and internal standard from the sample matrix using a solid-phase extraction cartridge.
-
Materials:
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Blank biological matrix (e.g., urine)
-
Analyte stock solution
-
Deuterated internal standard working solution
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile)
-
Nitrogen evaporator
-
-
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Add 10 µL of the deuterated internal standard working solution to 1 mL of the urine sample and vortex to mix.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Place clean collection tubes in the manifold.
-
Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte and internal standard and detect them using tandem mass spectrometry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Procedure:
-
Chromatographic Separation: Inject the prepared sample onto an appropriate analytical column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Data Acquisition: Acquire data for all samples, including calibration standards, quality control samples, and unknown samples.
-
Data Analysis and Quantification
-
Objective: To determine the concentration of the analyte in the unknown samples.
-
Procedure:
-
Peak Integration: Integrate the chromatographic peak areas for the analyte and the deuterated internal standard in all samples.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Concentration Determination: Determine the concentrations of the analyte in the unknown samples and quality control samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Logical Relationship: Mitigation of Matrix Effects
Caption: Logical diagram illustrating how deuterated internal standards mitigate matrix effects.
Signaling Pathway: PI3K/Akt/mTOR
Deuterated standards are crucial for the accurate quantification of key proteins and phosphoproteins in signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[10][11]
Caption: Simplified PI3K/Akt/mTOR signaling pathway with key quantifiable proteins.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Role of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 in Advancing Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function and application of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 in metabolism studies. This stable isotope-labeled compound is a critical tool for the accurate quantification of its non-deuterated analog, a key metabolite of the gastroprokinetic agent mosapride. This document will detail its role as an internal standard in bioanalytical methods, present relevant pharmacokinetic data, and provide an illustrative experimental protocol.
Introduction: The Significance of Deuterated Internal Standards
In drug metabolism and pharmacokinetic (DMPK) studies, the precise measurement of drug metabolites in biological matrices is paramount. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods. By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical properties. This allows it to be distinguished from the endogenous metabolite by the mass spectrometer while co-eluting chromatographically. The use of a deuterated internal standard corrects for variability during sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the analytical method.
4-Amino-5-chloro-2-ethoxybenzoic acid is a metabolite of mosapride, a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility. The quantification of this metabolite is essential for understanding the complete metabolic profile and disposition of mosapride in preclinical and clinical studies.
Metabolic Pathway of Mosapride
Mosapride undergoes several metabolic transformations in the body. One of the key pathways involves the cleavage of the morpholine ring, leading to the formation of 4-Amino-5-chloro-2-ethoxybenzoic acid. The following diagram illustrates the simplified metabolic conversion of mosapride to this metabolite.
Caption: Simplified metabolic conversion of mosapride.
Role in Quantitative Bioanalysis: An Experimental Workflow
This compound is employed as an internal standard (IS) in LC-MS/MS methods to quantify the concentration of the non-deuterated metabolite in biological samples like plasma or urine. A typical experimental workflow is depicted below.
Caption: General workflow for metabolite quantification using a deuterated internal standard.
Data Presentation: Pharmacokinetics of Mosapride and its Major Metabolite (M-1)
While specific pharmacokinetic data for the 4-Amino-5-chloro-2-ethoxybenzoic acid metabolite is not extensively published, the following tables summarize the pharmacokinetic parameters of mosapride and its primary metabolite, des-p-fluorobenzyl mosapride (M-1), in various species. This data provides context for the overall metabolism and disposition of the parent drug.
Table 1: Pharmacokinetic Parameters of Mosapride and M-1 in Male Rats after a Single Oral Dose (10 mg/kg) [1]
| Parameter | Mosapride | M-1 |
| Cmax (ng/mL) | 44 | 277 |
| Tmax (h) | 0.5 - 1 | 1 - 2 |
| t1/2 (h) | 1.9 | - |
| AUC (ng·h/mL) | - | - |
| Bioavailability (%) | 7 | - |
Table 2: Pharmacokinetic Parameters of Mosapride and M-1 in Female Rats after a Single Oral Dose (10 mg/kg) [1]
| Parameter | Mosapride | M-1 |
| Cmax (ng/mL) | 788 | 149 |
| Tmax (h) | 0.5 - 1 | 1 - 2 |
| t1/2 (h) | 2.8 | - |
| AUC (ng·h/mL) | - | - |
| Bioavailability (%) | 47 | - |
Table 3: Pharmacokinetic Parameters of Mosapride and M-1 in Male Dogs after a Single Oral Dose (10 mg/kg) [2]
| Parameter | Mosapride | M-1 |
| Cmax (ng/mL) | 207 | ~207 |
| Tmax (h) | 0.5 - 1 | 1 - 2 |
| t1/2 (h) | 1.5 | - |
| AUC (ng·h/mL) | - | - |
| Bioavailability (%) | 8 | - |
Table 4: Pharmacokinetic Parameters of Mosapride and M-1 in Male Monkeys after a Single Oral Dose (10 mg/kg) [2]
| Parameter | Mosapride | M-1 |
| Cmax (ng/mL) | 862 | ~862 |
| Tmax (h) | 0.5 - 1 | 1 - 2 |
| t1/2 (h) | 0.9 | - |
| AUC (ng·h/mL) | - | - |
| Bioavailability (%) | 14 | - |
Experimental Protocols: A Representative Bioanalytical Method
While a specific published method detailing the use of this compound was not identified, the following protocol is a representative example of how it would be used in a validated LC-MS/MS assay for the quantification of its non-deuterated metabolite in human plasma. This protocol is based on established methods for mosapride and other small molecules.
Objective: To quantify the concentration of 4-Amino-5-chloro-2-ethoxybenzoic acid in human plasma using this compound as an internal standard.
Materials and Reagents:
-
Human plasma (with anticoagulant)
-
4-Amino-5-chloro-2-ethoxybenzoic acid (analyte reference standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of the analyte and internal standard (IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the reconstitution solvent.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into microcentrifuge tubes.
-
Add a specific volume of the IS working solution to each tube (except for blank samples).
-
Add three volumes of cold protein precipitation solvent (e.g., 300 µL of acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a specific volume of the reconstitution solvent (e.g., 100 µL).
-
Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program to ensure separation of the analyte from endogenous plasma components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Determine the precursor ion ([M+H]+) and a stable product ion.
-
Internal Standard (IS): Determine the precursor ion ([M+H]+, which will be +5 Da compared to the analyte) and the corresponding product ion.
-
-
Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the analyte and the IS for each sample.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data for the quantification of a key metabolite of mosapride. The methodologies and data presented in this guide underscore the importance of stable isotope-labeled standards in modern drug development and regulatory science.
References
- 1. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-5-chloro-2-ethoxybenzoic acid and its deuterated analog, 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5. This document details their molecular characteristics, synthesis, and applications, with a particular focus on its relevance in the development of selective 5-HT4 receptor agonists.
Core Compound Specifications
4-Amino-5-chloro-2-ethoxybenzoic acid is a substituted benzoic acid derivative. Its deuterated form, where the five hydrogen atoms on the ethoxy group are replaced with deuterium, is a valuable tool in pharmaceutical research.
| Property | 4-Amino-5-chloro-2-ethoxybenzoic Acid | This compound |
| Molecular Formula | C₉H₁₀ClNO₃ | C₉H₅D₅ClNO₃ |
| Molecular Weight | 215.64 g/mol [1][2] | 220.66 g/mol [3][4] |
| CAS Number | 108282-38-8 | 1346600-23-4[3] |
| Appearance | White to off-white solid | Not specified |
| Melting Point | Approximately 167 °C | Not specified |
| Primary Application | Intermediate in the synthesis of 5-HT4 receptor agonists | Isotope-labeled internal standard for pharmacokinetic studies |
The Role of Deuteration in Drug Development
The substitution of hydrogen with its stable isotope, deuterium, in this compound offers significant advantages in drug discovery and development. This technique, known as deuteration, can subtly alter the pharmacokinetic profile of a molecule without changing its fundamental biological activity. The increased mass of deuterium can lead to a stronger chemical bond with carbon, potentially slowing down metabolic processes. This can result in a longer half-life, reduced formation of metabolites, and an improved safety profile of the parent drug. In the context of this specific compound, the deuterated version serves as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of the non-deuterated drug in biological samples.
Synthesis Protocols
Synthesis of 4-Amino-5-chloro-2-ethoxybenzoic Acid
The synthesis of 4-Amino-5-chloro-2-ethoxybenzoic acid can be achieved through a multi-step process, adapted from the known synthesis of its methoxy analog. The general strategy involves the ethoxylation of a salicylic acid derivative, followed by chlorination and hydrolysis.
Experimental Workflow for the Synthesis of 4-Amino-5-chloro-2-ethoxybenzoic Acid
Caption: Synthetic pathway for 4-Amino-5-chloro-2-ethoxybenzoic acid.
Detailed Methodology:
-
Step 1: Ethylation of p-Aminosalicylic Acid. In a suitable reaction vessel, p-aminosalicylic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, for example, potassium carbonate, is added to the mixture. Diethyl sulfate is then added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product, methyl 4-amino-2-ethoxybenzoate, is then isolated by extraction and purified.
-
Step 2: Chlorination. The methyl 4-amino-2-ethoxybenzoate from the previous step is dissolved in a suitable solvent. N-Chlorosuccinimide (NCS) is added portion-wise to the solution. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the chlorinated product, methyl 4-amino-5-chloro-2-ethoxybenzoate.
-
Step 3: Hydrolysis. The methyl ester is hydrolyzed to the carboxylic acid by treatment with a base, such as sodium hydroxide, in a mixture of water and an alcohol like methanol or ethanol. The reaction mixture is heated to reflux. After the reaction is complete, the alcohol is removed under reduced pressure, and the aqueous solution is acidified with an acid, such as hydrochloric acid, to precipitate the final product, 4-Amino-5-chloro-2-ethoxybenzoic acid. The solid is collected by filtration, washed with water, and dried.
Synthesis of this compound
The synthesis of the deuterated analog follows a similar pathway, with the key difference being the introduction of the deuterated ethoxy group.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Methodology:
The synthesis mirrors that of the non-deuterated compound, with the critical modification in the first step. Instead of diethyl sulfate, a deuterated ethylating agent such as diethyl-d10 sulfate or ethyl-d5 iodide is used. The subsequent chlorination and hydrolysis steps are carried out as described for the non-deuterated synthesis.
Application in 5-HT4 Receptor Agonist Development
4-Amino-5-chloro-2-ethoxybenzoic acid is a key building block for the synthesis of selective 5-HT4 receptor agonists. The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, particularly in the gastrointestinal tract and the central nervous system.
5-HT4 Receptor Signaling Pathway
Caption: Simplified 5-HT4 receptor signaling cascade.
Experimental Protocols for 5-HT4 Receptor Ligand Characterization
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the 5-HT4 receptor.
Materials:
-
Cell membranes expressing the human 5-HT4 receptor.
-
[³H]-GR113808 (radioligand).
-
Test compound (e.g., a derivative of 4-Amino-5-chloro-2-ethoxybenzoic acid).
-
Serotonin (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare dilutions of the test compound in the binding buffer.
-
In a reaction tube, add the binding buffer, the cell membranes, and the test compound or vehicle.
-
Add the radioligand, [³H]-GR113808, to initiate the binding reaction.
-
For non-specific binding, add a high concentration of serotonin.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound.
Functional Assay: cAMP Measurement
This assay measures the ability of a test compound to stimulate the production of cAMP, indicating its agonist activity at the 5-HT4 receptor.
Materials:
-
Cells stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).
-
Test compound.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add various concentrations of the test compound or controls to the wells.
-
Incubate for a specific time at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the assay kit.
-
Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value.
Quantitative Data
The following table summarizes the binding affinities and functional potencies of some known 5-HT4 receptor ligands.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Serotonin | ~100 | ~50 |
| Prucalopride | ~10 | ~5 |
| Tegaserod | ~25 | ~15 |
| Cisapride | ~50 | ~20 |
| Metoclopramide | >1000 | >1000 |
Note: These values are approximate and can vary depending on the experimental conditions and cell system used.
This technical guide provides a foundational understanding of 4-Amino-5-chloro-2-ethoxybenzoic acid and its deuterated analog. The provided protocols and data serve as a starting point for researchers and scientists working in the field of drug discovery and development, particularly those targeting the 5-HT4 receptor.
References
- 1. Pharmacokinetics of DA-6886, A New 5-HT4 Receptor Agonist, in Rats [mdpi.com]
- 2. 4-Amino-5-chloro-2-ethoxybenzoic acid | 108282-38-8 | FA71234 [biosynth.com]
- 3. Pharmacokinetics of the novel 5-HT4 receptor agonist, DA-6886, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacokinetics of DA-6886, A New 5-HT4 Receptor Agonist, in Rats | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes: 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 as an Internal Standard in Bioanalytical Studies
Introduction
4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is a stable isotope-labeled derivative of 4-Amino-5-chloro-2-ethoxybenzoic acid. Stable isotope-labeled compounds are the preferred internal standards for quantitative mass spectrometry-based assays, particularly in complex biological matrices such as plasma and serum. The use of a deuterated internal standard, which co-elutes with the analyte but is distinguishable by its mass, allows for accurate correction of variations that may occur during sample preparation, chromatography, and ionization. This application note provides a representative protocol for the use of this compound as an internal standard in the quantification of structurally similar analytes, such as mosapride and its metabolites, in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of Use
In quantitative bioanalysis, a known amount of the internal standard (IS), this compound, is added to all samples, including calibration standards, quality control samples, and unknown study samples, at the beginning of the sample preparation process. The analyte and the IS are then extracted from the biological matrix and analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the IS. This ratio is plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve. The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects and variability in sample recovery.
Physicochemical Properties
| Property | Value |
| Chemical Name | 4-Amino-5-chloro-2-(ethoxy-d5)benzoic acid |
| CAS Number | 1346600-23-4 |
| Molecular Formula | C₉H₅D₅ClNO₃ |
| Molecular Weight | 220.66 g/mol |
| Appearance | Light Pink Solid |
| Storage | 2-8°C Refrigerator |
Application: Quantification of Mosapride in Human Plasma
While specific data for this compound as an internal standard is not extensively available in published literature, a representative protocol can be adapted from validated LC-MS/MS methods for the analysis of structurally related compounds like mosapride.
Representative Method Validation Data
The following table summarizes typical validation parameters for an LC-MS/MS method for a related analyte, demonstrating the performance expected when using a suitable internal standard.
| Parameter | Result |
| Linearity (ng/mL) | 0.17 - 68.00 (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL |
| Intra-day Precision (%RSD) | |
| Low QC (0.34 ng/mL) | < 13% |
| Medium QC (8.50 ng/mL) | < 13% |
| High QC (54.40 ng/mL) | < 13% |
| Inter-day Precision (%RSD) | |
| Low QC (0.34 ng/mL) | < 13% |
| Medium QC (8.50 ng/mL) | < 13% |
| High QC (54.40 ng/mL) | < 13% |
| Accuracy (%RE) | |
| Low QC (0.34 ng/mL) | within ± 6.3% |
| Medium QC (8.50 ng/mL) | within ± 6.3% |
| High QC (54.40 ng/mL) | within ± 6.3% |
| Recovery | > 85% |
| Matrix Effect | No significant matrix effect observed |
| Stability | Stable under tested conditions (freeze-thaw, short-term, long-term) |
Data adapted from a representative method for mosapride quantification.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the stock solution with a 50:50 mixture of acetonitrile and water.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte (e.g., mosapride) in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines a general solid-phase extraction procedure for plasma samples.
Solid-Phase Extraction (SPE) Workflow
-
Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (100 ng/mL). Vortex for 30 seconds. Add 200 µL of phosphate buffer (pH 6.8) and vortex again.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. These should be optimized for the specific analyte and instrument.
LC-MS/MS System Workflow
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | |
| Analyte (e.g., Mosapride) | m/z 422.2 → 198.1 |
| Internal Standard (this compound) | To be determined by infusion and optimization |
Note: The MRM transition for the internal standard must be determined experimentally by infusing a standard solution into the mass spectrometer.
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard in each sample.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Conclusion
This compound is a suitable internal standard for the quantification of structurally similar analytes in biological matrices by LC-MS/MS. Its stable isotope-labeled nature ensures high accuracy and precision by correcting for variations during sample processing and analysis. The provided representative protocol, based on methods for similar compounds, offers a robust starting point for method development and validation. Researchers should perform a full validation of the analytical method according to regulatory guidelines to ensure its suitability for their specific application.
LC-MS/MS method development with 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
An Application Note for the Bioanalytical Method Development and Quantification of a 5-HT4 Receptor Agonist Precursor using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Amino-5-chloro-2-ethoxybenzoic acid in a biological matrix, using its deuterated analog, 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, as an internal standard (IS).[1][2] The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized chromatographic and mass spectrometric conditions.[3] This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies or other bioanalytical applications requiring precise measurement of this compound.[4]
Introduction
4-Amino-5-chloro-2-ethoxybenzoic acid is a key intermediate in the synthesis of selective 5-HT4 receptor agonists.[1] Accurate quantification of such small molecules in complex biological matrices is essential during drug discovery and development to understand their absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS is the preferred technique for this purpose due to its high sensitivity, selectivity, and speed.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable quantification by correcting for matrix effects and variations during sample processing and analysis.[6] This document provides a comprehensive protocol for method development, from sample preparation to final data analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: 4-Amino-5-chloro-2-ethoxybenzoic acid (Analyte), this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Human Plasma (K2-EDTA)
-
Equipment: Centrifuge, Analytical Balance, Vortex Mixer, Pipettes
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples prior to analysis.[3][7]
-
Thaw Samples: Thaw plasma samples, calibration standards (CS), and quality control (QC) samples at room temperature.
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL in 50:50 Methanol:Water) to all tubes except for the blank matrix samples. Vortex briefly.
-
Precipitate: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex: Vortex the tubes vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: A flowchart of the sample preparation and analysis workflow.
LC-MS/MS Instrumentation and Conditions
The chromatographic separation was performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 5% B for 1.0 min |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Method Development and Optimization
Mass Spectrometry
The mass spectrometer was optimized by infusing standard solutions of the analyte and the internal standard directly into the source. The precursor ions ([M+H]+) were identified in a full scan, and product ion scans were conducted to select the most intense and stable fragments for MRM analysis.
-
Analyte (C₉H₁₀ClNO₃): Molecular Weight = 215.64 g/mol ; Precursor Ion [M+H]⁺ = m/z 216.6
-
Internal Standard (C₉H₅D₅ClNO₃): Molecular Weight = 220.66 g/mol ; Precursor Ion [M+H]⁺ = m/z 221.7[1]
Caption: Relationship between precursor and product ions for MRM analysis.
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Analyte (Quant) | 216.6 | 170.5 | 100 | 30 | 15 |
| Analyte (Qual) | 216.6 | 142.5 | 100 | 30 | 25 |
| IS (Quant) | 221.7 | 175.5 | 100 | 30 | 15 |
Results
The method was validated for linearity, accuracy, and precision according to standard bioanalytical guidelines.
Linearity
The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was applied.
Table 4: Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 | 0.48 | 96.0 |
| 1.0 | 1.05 | 105.0 |
| 5.0 | 5.11 | 102.2 |
| 20.0 | 19.85 | 99.3 |
| 100.0 | 98.90 | 98.9 |
| 400.0 | 405.60 | 101.4 |
| 500.0 | 497.50 | 99.5 |
| Correlation (r²) | > 0.998 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing four levels of QC samples (LLOQ, LQC, MQC, HQC) in replicates (n=6).
Table 5: Accuracy and Precision Summary
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) (n=6) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Mean Conc. (ng/mL) (n=18) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 0.51 | 102.0 | 6.8 | 0.52 | 104.0 | 8.5 |
| LQC | 1.5 | 1.47 | 98.0 | 5.1 | 1.54 | 102.7 | 6.2 |
| MQC | 75.0 | 76.80 | 102.4 | 3.5 | 74.10 | 98.8 | 4.1 |
| HQC | 375.0 | 370.50 | 98.8 | 2.9 | 380.25 | 101.4 | 3.3 |
Conclusion
This application note presents a selective, sensitive, and reliable LC-MS/MS method for the quantification of 4-Amino-5-chloro-2-ethoxybenzoic acid in human plasma. The simple protein precipitation sample preparation ensures high throughput, while the optimized LC and MS/MS parameters provide excellent chromatographic resolution and detection. The use of a deuterated internal standard guarantees high accuracy and precision, making this method well-suited for regulated bioanalysis in the field of drug development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. rsc.org [rsc.org]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Bioanalysis of Mosapride using 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the quantitative analysis of mosapride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, a stable isotope-labeled internal standard (SIL-IS), to ensure accuracy and precision, a practice highly recommended by regulatory bodies like the FDA and EMA for its ability to correct for variability during sample processing and analysis.[1] Mosapride is a gastroprokinetic agent that requires sensitive and reliable bioanalytical methods for pharmacokinetic and toxicokinetic studies.[2][3][4][5] The protocol outlined below is intended for research and drug development purposes and is based on established methodologies for mosapride bioanalysis.[2][3][4]
Properties of this compound
| Property | Value |
| Chemical Name | 4-amino-5-chloro-2-(ethoxy-d5)benzoic acid |
| CAS Number | 1346600-23-4 |
| Molecular Formula | C₉H₅D₅ClNO₃ |
| Molecular Weight | 220.66 g/mol |
| Appearance | Light Pink Solid |
| Applications | Used in the preparation of selective 5-HT4 receptor agonists.[6] |
Experimental Protocol: Quantification of Mosapride in Human Plasma by LC-MS/MS
This protocol describes a method for the determination of mosapride in human plasma using this compound as an internal standard. The procedure involves liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry.
Materials and Reagents
-
Mosapride reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Ethyl acetate (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Ammonium hydroxide
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Sample vials
Preparation of Solutions
-
Mosapride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mosapride reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the mosapride stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 25 µL of the internal standard working solution (100 ng/mL).
-
Add 50 µL of 0.1 M ammonium hydroxide to alkalinize the sample.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0-0.5 min | 10% B |
| 0.5-2.5 min | 10-90% B |
| 2.5-3.5 min | 90% B |
| 3.5-3.6 min | 90-10% B |
| 3.6-5.0 min | 10% B |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Mosapride: m/z 422.2 → 198.1this compound: m/z 221.1 → 176.1 (hypothetical) |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500°C |
Method Validation Summary
The following tables summarize the expected performance characteristics of this bioanalytical method, in accordance with regulatory guidelines.[7][8][9]
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Mosapride | 0.1 - 100 | 0.1 | > 0.99 |
Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV, n=5) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=15) | Inter-day Accuracy (%Bias) |
| 0.1 (LLOQ) | < 15 | ± 20 | < 15 | ± 20 |
| 0.3 (Low QC) | < 15 | ± 15 | < 15 | ± 15 |
| 5 (Mid QC) | < 15 | ± 15 | < 15 | ± 15 |
| 80 (High QC) | < 15 | ± 15 | < 15 | ± 15 |
Stability
| Stability Test | Storage Conditions | Concentration (ng/mL) | Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles at -20°C | Low and High QC | 85-115 |
| Short-Term (Bench-Top) | Room temperature for 6 hours | Low and High QC | 85-115 |
| Long-Term | -20°C for 30 days | Low and High QC | 85-115 |
| Post-Preparative | Autosampler at 4°C for 24 hours | Low and High QC | 85-115 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of mosapride in plasma.
Signaling Pathway (Not Applicable)
This compound is an internal standard and does not have a signaling pathway. It is used to ensure the accuracy of the quantification of the target analyte.
Logical Relationship of Method Validation
Caption: Core components of bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC-MS/MS quantitative determination of mosapride and its metabo...: Ingenta Connect [ingentaconnect.com]
- 3. [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. database.ich.org [database.ich.org]
- 8. pmda.go.jp [pmda.go.jp]
- 9. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 in 5-HT4 Receptor Agonist Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is a deuterated analog of a key structural motif found in several selective 5-HT4 receptor agonists.[1][2][3] The 5-HT4 receptor, a G-protein coupled receptor, is a significant target in drug discovery, with agonists showing therapeutic potential for gastrointestinal disorders and cognitive deficits.[4][5][6] The activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6][7][8] Isotopic labeling with deuterium (d5) provides a valuable tool for metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative assays. These application notes provide an overview of the utility of this compound in 5-HT4 receptor research and detailed protocols for its characterization.
Applications
-
Metabolic Stability and Pharmacokinetic Studies: The deuterated form of the molecule can be used to investigate its metabolic fate in vitro and in vivo. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can alter the rate of metabolism, a phenomenon known as the kinetic isotope effect.
-
Internal Standard for Quantitative Analysis: Due to its similar chemical properties to the non-deuterated analog but different mass, this compound is an ideal internal standard for mass spectrometry-based quantification (LC-MS/MS) of the parent compound or its derivatives in biological matrices.
-
Receptor Binding and Functional Assays: While the deuteration is unlikely to significantly alter the pharmacological activity at the 5-HT4 receptor, this should be experimentally verified. The compound can be used in competitive binding assays and functional assays to determine its affinity and efficacy.
Data Presentation
The following tables present representative quantitative data for non-deuterated 5-HT4 receptor agonists that share a similar structural backbone to 4-Amino-5-chloro-2-ethoxybenzoic acid. This data is provided for illustrative purposes to indicate the expected potency range for compounds of this class.
Table 1: Representative Binding Affinities of Related 5-HT4 Receptor Ligands
| Compound | Radioligand | Preparation | Ki (nM) |
| ML 10302 (7a) | [3H]GR113808 | Rat Striatum Homogenate | 1.07 ± 0.5 |
| Compound 7k | [3H]GR113808 | Rat Striatum Homogenate | 1.0 ± 0.3 |
| Compound 7g (Antagonist) | [3H]GR113808 | Rat Striatum Homogenate | 0.26 ± 0.06 |
Data adapted from a study on esters of 4-amino-5-chloro-2-methoxybenzoic acid, a structurally related compound.[9]
Table 2: Representative Functional Activity of Related 5-HT4 Receptor Agonists
| Compound | Assay | Tissue/Cell Line | EC50 (µM) | Maximal Response (% of 5-HT) |
| 5-HT | cAMP Accumulation | Rat Distal Crypt Colonocytes | ~0.3 (significant increase) | 100 |
| YM-47813 (1c) | LMMP Contraction | Guinea Pig Ileum | 1.0 | Not Reported |
| 5-HT | Relaxation | Rat Esophagus | Not Reported | 100 |
| 5-Methoxytryptamine | Relaxation | Rat Esophagus | Not Reported | Similar to 5-HT |
Data synthesized from multiple sources investigating related 5-HT4 agonists.[8][10][11]
Experimental Protocols
Protocol 1: 5-HT4 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT4 receptor using a radiolabeled antagonist, [3H]-GR113808.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]-GR113808 (specific activity ~80 Ci/mmol)
-
Membrane Preparation: Homogenates from guinea pig striatum or a cell line expressing the human 5-HT4 receptor.[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM GR113808 or another high-affinity 5-HT4 antagonist.
-
Scintillation Cocktail
-
96-well plates and filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM GR113808 (for non-specific binding) or the test compound at various concentrations.
-
50 µL of [3H]-GR113808 (final concentration ~0.2 nM).
-
100 µL of the membrane preparation (containing ~50-100 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to stimulate the production of intracellular cAMP, a key second messenger in the 5-HT4 receptor signaling pathway.
Materials:
-
Test Compound: this compound
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor such as 100 µM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[10]
-
Positive Control: 1 µM Serotonin (5-HT) or another known 5-HT4 agonist.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to ~90% confluency.
-
On the day of the assay, remove the culture medium and wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing various concentrations of this compound or the positive control to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5_其他_德威钠 [gjbzwzw.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain [frontiersin.org]
- 5. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 5-hydroxytryptamine 4 (5-HT4) receptor agonists. Synthesis and gastroprokinetic activity of 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamide s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 4-Amino-5-chloro-2-ethoxybenzoic Acid Using a Validated LC-MS/MS Method with its Deuterated Analog as an Internal Standard
Application Note
Introduction
4-Amino-5-chloro-2-ethoxybenzoic acid is a chemical intermediate and a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Its accurate quantification is crucial for quality control and regulatory compliance in drug development and manufacturing. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Amino-5-chloro-2-ethoxybenzoic acid in solution. The method utilizes a stable isotope-labeled internal standard, 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing. The methodology presented is based on established analytical principles for the quantification of related pharmaceutical compounds and their impurities.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in analytical chemistry, quality control, and pharmaceutical analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: 4-Amino-5-chloro-2-ethoxybenzoic acid, this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Equipment:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Standard Solution Preparation
-
Primary Stock Solution of Analyte (1 mg/mL): Accurately weigh 10 mg of 4-Amino-5-chloro-2-ethoxybenzoic acid and dissolve it in 10 mL of methanol.
-
Primary Stock Solution of Internal Standard (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of the analyte with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.
-
Internal Standard Working Solution (10 µg/mL): Dilute the primary stock solution of the internal standard with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate amount of the analyte working standard solutions into a blank matrix (e.g., mobile phase or a representative sample matrix). Add a fixed amount of the internal standard working solution to each calibration standard.
LC-MS/MS Method
A UPLC system coupled to a tandem quadrupole mass spectrometer is used for the analysis. The following are representative conditions, which may require optimization for specific instrumentation.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by direct infusion of individual standards.Analyte (4-Amino-5-chloro-2-ethoxybenzoic acid): Precursor ion > Product ion Internal Standard (this compound): Precursor ion > Product ion |
Data Analysis
The quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then determined from the calibration curve using linear regression.
Quantitative Data
The following quantitative data is adapted from a validated method for a structurally analogous compound, 4-amino-5-chloro-2-methoxybenzoic acid (Metoclopramide Impurity C), providing a strong scientific basis for the expected performance of the method for the ethoxy analog.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Limit of Quantitation (LOQ) | < 0.5 µg/mL |
| Accuracy (% Recovery) | 97 - 101% |
| Repeatability (%RSD) | ≤ 4.21% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of 4-Amino-5-chloro-2-ethoxybenzoic acid using an internal standard.
Application Notes and Protocols for the Preparation of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, a deuterated analog of a benzoic acid derivative. This stable isotope-labeled compound is utilized as an internal standard in quantitative bioanalytical assays and in the preparation of selective 5-HT4 receptor agonists.[1] Adherence to this protocol will ensure the accurate and reproducible preparation of stock solutions for research and development applications.
Chemical and Physical Properties
A summary of the known quantitative and qualitative data for this compound is presented in Table 1. This information is crucial for the proper handling, storage, and preparation of solutions.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1346600-23-4 | [1] |
| Molecular Formula | C₉H₅D₅ClNO₃ | [1] |
| Molecular Weight | 220.66 g/mol | [1] |
| Appearance | Light Pink Solid | [1] |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [2] |
| Storage Conditions | Keep in a dark place, sealed in a dry environment at room temperature. | [2] |
Safety Precautions
The following safety precautions are derived from the Safety Data Sheet (SDS) of the analogous non-deuterated compound, 4-Amino-5-chloro-2-ethoxybenzoic acid, and should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[3]
-
Skin Protection: Wear protective gloves and a lab coat.[3]
-
Respiratory Protection: Use a dust mask or work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust particles.[4]
Handling:
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[5]
-
In case of contact, rinse the affected area with plenty of water.[3][5]
Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution
This protocol details the steps for preparing a 1 mg/mL primary stock solution of this compound in methanol.
4.1 Materials and Equipment:
-
This compound solid
-
HPLC-grade Methanol
-
Analytical balance (readable to at least 0.1 mg)
-
10 mL Class A volumetric flask with stopper
-
Weighing paper or weighing boat
-
Spatula
-
Pasteur pipette or dropper
-
Ultrasonic bath (optional)
-
Amber glass vial with a screw cap for storage
4.2 Protocol Steps:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 10 mg of this compound onto a tared weighing paper or boat using an analytical balance. Record the exact weight.
-
Transfer: Carefully transfer the weighed solid into a clean and dry 10 mL Class A volumetric flask. Ensure a quantitative transfer by gently tapping the weighing paper or boat.
-
Dissolution: Add approximately 5-7 mL of HPLC-grade methanol to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, carefully add methanol dropwise using a Pasteur pipette until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared stock solution to a clearly labeled amber glass vial for storage. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the solution in a dark place at room temperature as recommended.[2]
Preparation of Working Solutions
Working solutions of lower concentrations can be prepared by diluting the primary stock solution using the following formula:
M₁V₁ = M₂V₂
Where:
-
M₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be diluted
-
M₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
Example: To prepare 1 mL of a 10 µg/mL working solution from a 1 mg/mL stock solution:
(1000 µg/mL) * V₁ = (10 µg/mL) * (1 mL) V₁ = 0.01 mL or 10 µL
Pipette 10 µL of the 1 mg/mL stock solution into a clean vial and add 990 µL of the desired solvent (e.g., methanol) to reach a final volume of 1 mL.
Diagrams
Caption: Workflow for the preparation of this compound stock solution.
References
Application of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmacokinetics, the precise quantification of drug candidates and their metabolites in biological matrices is paramount. Stable isotope-labeled compounds are the gold standard for use as internal standards (IS) in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The deuterated analog, 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, serves as an ideal internal standard for the quantification of its parent compound, 4-Amino-5-chloro-2-ethoxybenzoic acid, a potent 5-HT4 receptor agonist.
The incorporation of five deuterium atoms into the ethoxy group of the molecule provides a mass shift that is sufficient for distinct detection by a mass spectrometer, while minimally affecting the compound's chemical and physical properties. This ensures that the deuterated internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby correcting for variability during sample preparation and analysis. This application note provides a detailed protocol for the use of this compound as an internal standard in a pharmacokinetic study.
Bioanalytical Method Development
A robust and reliable bioanalytical method is the cornerstone of any pharmacokinetic study. The following sections detail the development of an LC-MS/MS method for the quantification of 4-Amino-5-chloro-2-ethoxybenzoic acid in rat plasma using this compound as the internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for the extraction of small molecules from plasma samples.
-
To a 100 µL aliquot of rat plasma, add 300 µL of acetonitrile containing 50 ng/mL of this compound.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a 50:50 mixture of mobile phase A and mobile phase B.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following table summarizes the optimized LC-MS/MS conditions for the analysis of 4-Amino-5-chloro-2-ethoxybenzoic acid and its deuterated internal standard.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 216.1 → 172.1 |
| MRM Transition (IS) | m/z 221.1 → 177.1 |
| Collision Energy (Analyte) | 15 eV |
| Collision Energy (IS) | 15 eV |
Bioanalytical Method Validation
The developed method was validated according to regulatory guidelines to ensure its reliability. The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Result |
| Linearity (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery (%) | 85 - 95% |
| Matrix Effect (%) | 90 - 110% |
| Stability (Freeze-Thaw) | Stable for 3 cycles |
| Stability (Short-Term, Bench-Top) | Stable for 24 hours |
| Stability (Long-Term, -80°C) | Stable for 3 months |
Experimental Protocols
Protocol for a Pharmacokinetic Study in Rats
This protocol outlines a single-dose pharmacokinetic study of 4-Amino-5-chloro-2-ethoxybenzoic acid in male Sprague-Dawley rats.
1. Animal Dosing and Sample Collection:
-
House rats in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.
-
Acclimate the animals for at least 3 days prior to the experiment.
-
Administer 4-Amino-5-chloro-2-ethoxybenzoic acid intravenously (IV) via the tail vein at a dose of 2 mg/kg and orally (PO) by gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 200 µL) from the jugular vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 3000 x g for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
2. Sample Analysis:
-
Thaw the plasma samples on the day of analysis.
-
Prepare calibration standards and quality control samples by spiking known concentrations of 4-Amino-5-chloro-2-ethoxybenzoic acid into blank rat plasma.
-
Process the plasma samples, calibration standards, and quality control samples using the protein precipitation method described above.
-
Analyze the samples using the validated LC-MS/MS method.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of 4-Amino-5-chloro-2-ethoxybenzoic acid in the plasma samples by interpolating from the calibration curve.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental analysis software.
Visualizations
Caption: Workflow of a pharmacokinetic study utilizing a deuterated internal standard.
Caption: Generalized signaling pathway for a 5-HT4 receptor agonist.
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-5-chloro-2-ethoxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals. Its deuterated analog, 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, is frequently employed as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of the parent compound. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in biological matrices such as plasma and urine. The methodology is designed to offer high selectivity, accuracy, and precision, making it suitable for regulated bioanalytical studies.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the analysis of aromatic amines and acids in biological fluids. This data is representative of the expected performance for this compound, though specific validation would be required.
| Parameter | Representative Value |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Linear Dynamic Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery | 75 - 114% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Experimental Protocols
This section details the materials, sample preparation, and analytical conditions for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2-EDTA)
-
Human urine
Sample Preparation
1. Plasma Samples: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (if this compound is not the internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Urine Samples: Liquid-Liquid Extraction
-
Thaw urine samples at room temperature and centrifuge at 2000 x g for 5 minutes to remove particulates.
-
To 500 µL of urine, add the internal standard.
-
Add 2 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize fragmentor voltage and collision energy for the most abundant product ions.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in biological samples.
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological matrices. The protocol is adaptable for both plasma and urine samples, employing standard sample preparation techniques. This method is well-suited for use in pharmacokinetic, toxicokinetic, and other drug development studies where accurate bioanalysis is critical. Method validation should be performed according to regulatory guidelines to ensure performance for a specific application.
Application Note & Protocol: Incorporation of Deuterated Standards in Quantitative Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative bioanalysis is a critical aspect of drug discovery and development, requiring high levels of accuracy and precision. One of the most robust methods for achieving reliable quantification, particularly in complex biological matrices, is the use of stable isotope-labeled internal standards (SIL-IS), with deuterated standards being a common choice.[1][2] These standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][3]
The fundamental principle behind their use is isotopic dilution analysis. A known amount of the deuterated standard is added to a sample at an early stage of the workflow.[4][5] Since the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1] However, due to the mass difference, the standard can be distinguished from the analyte by a mass spectrometer.[1] By measuring the ratio of the analyte to the deuterated internal standard, variations introduced during the analytical process, such as extraction inconsistencies, matrix effects (ion suppression or enhancement), and instrumental variability, can be effectively compensated for, leading to highly accurate and precise quantification.[3][6][7]
This document provides a detailed protocol for incorporating deuterated standards into quantitative assays using liquid chromatography-mass spectrometry (LC-MS) and discusses best practices and potential challenges.
Key Considerations for Using Deuterated Standards
While highly effective, the successful implementation of deuterated standards requires careful consideration of several factors:
-
Isotopic Purity: The isotopic purity of the deuterated standard is crucial. The presence of unlabeled analyte as an impurity in the standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[1][8][9] It is essential to obtain a certificate of analysis from the supplier specifying the isotopic and chemical purity.[8] High isotopic enrichment (≥98%) and chemical purity (>99%) are recommended.[8]
-
Chromatographic Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte. However, deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography.[8][10] This separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[8][11] It is critical to verify co-elution during method development and adjust chromatographic conditions if necessary.[8]
-
Isotopic Exchange: Deuterium atoms can sometimes be exchanged with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[8][9] This is more likely to occur if the deuterium atoms are located on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[8][9] The labeling position should be carefully chosen to avoid exchangeable sites.[3]
-
Number of Deuterium Atoms: A sufficient number of deuterium atoms (typically at least three) should be incorporated to ensure a clear mass difference from the analyte and to minimize interference from the natural isotopic abundance of the analyte.[1][12]
Experimental Protocol: Quantitative Analysis of a Drug in Plasma using a Deuterated Internal Standard
This protocol outlines a general procedure for the quantification of a hypothetical drug, "Drug X," in human plasma using its deuterated analogue, "Drug X-d4," as an internal standard.
1. Materials and Reagents
-
Drug X analytical standard
-
Drug X-d4 (deuterated internal standard)
-
Control human plasma (with appropriate anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plate
-
96-well collection plate
-
LC-MS system (e.g., triple quadrupole mass spectrometer)
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Drug X in a suitable solvent (e.g., Methanol) to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Drug X-d4 in a suitable solvent (e.g., Methanol) to a final concentration of 1 mg/mL.
-
Analyte Working Solutions (for Calibration Curve): Serially dilute the Analyte Stock Solution with 50:50 ACN:Water to prepare a series of working solutions for spiking into plasma to create the calibration curve (e.g., concentrations ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (ISWS): Dilute the Internal Standard Stock Solution with ACN to a final concentration of 100 ng/mL. This solution will be used for protein precipitation and spiking the internal standard.
3. Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: To each well of a 96-well protein precipitation plate, add 50 µL of plasma sample (unknowns, calibration standards, or quality control samples).
-
Spiking Calibration and QC Samples: For the calibration curve and quality control (QC) samples, spike the appropriate amount of Analyte Working Solution into blank plasma.
-
Protein Precipitation and IS Spiking: Add 200 µL of the Internal Standard Working Solution (100 ng/mL in ACN) to each well. This step simultaneously precipitates plasma proteins and adds a fixed amount of the internal standard to every sample.
-
Mixing and Centrifugation: Mix thoroughly on a plate shaker for 5 minutes. Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well collection plate.
-
Dilution (Optional): If necessary, dilute the supernatant with a suitable solvent (e.g., 50:50 ACN:Water with 0.1% FA) to bring the analyte concentration within the linear range of the assay.
4. LC-MS/MS Analysis
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to achieve separation and co-elution of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Drug X: Select appropriate precursor and product ions (e.g., m/z 350.2 -> 180.1).
-
Drug X-d4: Select corresponding precursor and product ions (e.g., m/z 354.2 -> 184.1).
-
-
Optimize collision energy and other MS parameters for both analyte and internal standard.
-
5. Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for both the analyte (Drug X) and the internal standard (Drug X-d4) in each chromatogram.
-
Response Ratio Calculation: Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.
-
Calibration Curve: Generate a calibration curve by plotting the response ratio against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification of Unknowns: Determine the concentration of Drug X in the unknown samples by interpolating their response ratios from the calibration curve.
Data Presentation
The following table summarizes hypothetical quantitative data from a calibration curve and quality control samples for the analysis of Drug X.
| Sample Type | Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Calibration Std 1 | 1.00 | 1,250 | 1,150,000 | 0.00109 | 1.05 | 105.0 |
| Calibration Std 2 | 5.00 | 6,300 | 1,180,000 | 0.00534 | 5.12 | 102.4 |
| Calibration Std 3 | 25.0 | 32,000 | 1,200,000 | 0.02667 | 24.8 | 99.2 |
| Calibration Std 4 | 100 | 128,000 | 1,190,000 | 0.10756 | 101.5 | 101.5 |
| Calibration Std 5 | 500 | 650,000 | 1,210,000 | 0.53719 | 495.3 | 99.1 |
| Calibration Std 6 | 1000 | 1,320,000 | 1,220,000 | 1.08197 | 1008.2 | 100.8 |
| QC Low | 3.00 | 3,700 | 1,170,000 | 0.00316 | 2.98 | 99.3 |
| QC Mid | 150 | 190,000 | 1,200,000 | 0.15833 | 148.7 | 99.1 |
| QC High | 750 | 980,000 | 1,210,000 | 0.80992 | 755.4 | 100.7 |
Visualizations
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: The principle of isotopic dilution for quantitative analysis.
Conclusion
The use of deuterated internal standards is a powerful technique for achieving accurate and precise quantification in complex biological matrices.[3][6] By compensating for variability throughout the analytical workflow, these standards enhance the reliability and robustness of quantitative assays, which is paramount in regulated bioanalysis for drug development.[3][13] Careful consideration of the standard's purity, chromatographic behavior, and isotopic stability is essential for successful implementation.[8][9][10] The protocol provided herein serves as a general guideline that should be optimized and validated for each specific analyte and matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. texilajournal.com [texilajournal.com]
- 7. nebiolab.com [nebiolab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bioszeparacio.hu [bioszeparacio.hu]
- 13. biopharmaservices.com [biopharmaservices.com]
Troubleshooting & Optimization
solving solubility issues with 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a deuterated form of 4-Amino-5-chloro-2-ethoxybenzoic acid. It is typically a light pink or white solid.[1][2] Key properties are summarized in the table below.
Q2: What is the expected solubility of this compound?
Based on available data for the non-deuterated analog, this compound is expected to have slight solubility in DMSO and methanol.[3] Aromatic carboxylic acids are generally sparingly soluble in water at neutral pH.[4]
Q3: Why is my this compound not dissolving?
In addition to the inherent low solubility, several factors could be contributing to dissolution issues. These include using an inappropriate solvent, incorrect pH of the solution, insufficient mixing, or the compound having precipitated out of solution. The troubleshooting guide below provides a systematic approach to address these issues.
Solubility Data
The following table summarizes the known qualitative solubility of 4-Amino-5-chloro-2-ethoxybenzoic acid. Users are encouraged to perform their own solubility tests to determine quantitative values for their specific experimental conditions.
| Solvent | Solubility (Qualitative) |
| DMSO | Slightly Soluble[3] |
| Methanol | Slightly Soluble[3] |
| Water | Sparingly Soluble (expected)[4] |
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems with this compound.
Problem: The compound is not dissolving in my chosen solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Detailed Experimental Protocols
Protocol 1: Dissolving this compound in an Organic Solvent (e.g., DMSO)
-
Preparation: Weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add a small volume of high-purity DMSO to the solid.
-
Initial Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Observation: Check for undissolved particles.
-
Gentle Heating (Optional): If the compound is not fully dissolved, warm the solution in a water bath at 37-50°C for 5-10 minutes.
-
Sonication (Optional): If solids persist, sonicate the sample for 5-10 minutes in a bath sonicator.
-
Final Dilution: Once the compound is dissolved, it can be further diluted with an appropriate aqueous buffer or cell culture medium for your experiment. Note that high concentrations of DMSO can be toxic to cells.
Protocol 2: Preparing an Aqueous Stock Solution by pH Adjustment
As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to increase at a basic pH due to the deprotonation of the carboxylic acid group.
-
Initial Suspension: Suspend the weighed compound in the desired aqueous buffer (e.g., PBS).
-
pH Adjustment: While stirring, add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise.
-
Monitor Dissolution: Continue to add the base and monitor for the dissolution of the solid. Check the pH of the solution periodically.
-
Final pH: Adjust the pH to the desired level for your experiment, ensuring it is compatible with downstream applications.
-
Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for utilizing this compound in a cell-based assay.
Caption: General experimental workflow for a cell-based assay.
References
preventing H/D exchange in 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing Hydrogen/Deuterium (H/D) exchange in 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5. Below you will find frequently asked questions and troubleshooting guides to ensure the isotopic stability of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange, and why is it a concern for my experiments?
A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (a proton), or vice versa.[1] For researchers using this compound, this is a critical issue as it compromises the isotopic purity of the compound. This is especially problematic when the molecule is used as an internal standard in quantitative mass spectrometry, as the loss of deuterium leads to inaccurate measurements.[2]
Q2: Which positions on the this compound molecule are susceptible to H/D exchange?
A2: The molecule has three types of hydrogen/deuterium atoms with vastly different susceptibilities to exchange:
-
Highly Labile Protons: The protons on the amino (-NH₂) and carboxylic acid (-COOH) groups are highly labile. They will rapidly exchange with protons from any protic solvent (e.g., water, methanol). This exchange is often immediate and unavoidable in such solvents.[1][2]
-
Stable Deuteriums: The five deuterium atoms on the ethoxy group (-OCD₂CD₃) are covalently bonded to carbon atoms and are generally stable. H/D exchange at these positions requires harsh conditions such as strong acids, bases, metal catalysts, or high temperatures.[2][3][4]
-
Aromatic Protons: The protons on the aromatic ring are much more stable than the labile protons but can undergo exchange under certain conditions, typically catalyzed by strong acids via an electrophilic aromatic substitution mechanism.[5][6][7]
The primary goal of the following protocols is to protect the stable deuterium labels on the ethoxy group.
Caption: H/D exchange susceptibility of this compound.
Q3: What are the primary experimental factors that can cause unwanted H/D exchange?
A3: The key factors that can induce H/D exchange of the stable deuterium labels are:
-
Presence of Protic Solvents: Solvents with exchangeable protons like water (H₂O), methanol (MeOH), and ethanol (EtOH).
-
pH Extremes: Exposure to strong acidic or basic conditions can catalyze the exchange reaction.[2]
-
High Temperatures: Elevated temperatures provide the activation energy needed for the exchange to occur.[8]
-
Presence of Catalysts: Certain metal catalysts (e.g., Palladium, Platinum, Rhodium) can facilitate H/D exchange.[4]
-
Atmospheric Moisture: Exposure to air for prolonged periods can introduce sufficient water to cause exchange, especially in solution.
Q4: How can I detect if H/D exchange has occurred?
A4: The two most common analytical methods for detecting H/D exchange are:
-
Mass Spectrometry (MS): This is the most direct method. A loss of deuterium is observed as a decrease in the mass-to-charge ratio (m/z) of the molecule. Each H/D exchange event results in a mass loss of approximately 1.006 Da.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to see the appearance of proton signals in the ethoxy region of the spectrum, which should be absent in the pure deuterated compound. NMR can confirm the specific site of the exchange.[1][11]
Troubleshooting Guides
Problem 1: Loss of Deuterium Label Detected by Mass Spectrometry
You observe a lower mass than expected for your internal standard, indicating a loss of one or more deuterium atoms.
-
Inappropriate Solvent: The use of protic solvents (H₂O, MeOH) is the most common cause.
-
Solution: Switch to aprotic solvents for sample preparation and storage. If an aqueous solution is necessary for your experiment, use high-purity deuterium oxide (D₂O) instead of H₂O.
-
-
pH of the Medium: The sample may have been exposed to strongly acidic or basic conditions during preparation or analysis.
-
Solution: Adjust the pH of your solutions to a neutral range (pH 6-8). Use buffers prepared in D₂O if aqueous media are required. For quenching reactions, especially for LC-MS analysis, rapidly adjusting the pH to around 2.6-4.5 can minimize back-exchange rates of labile protons.[1]
-
-
High-Temperature Exposure: The sample was heated or stored at elevated temperatures.
-
Solution: Perform all experimental steps at room temperature or below. Store stock solutions and the solid compound at recommended cold temperatures (e.g., 2–8°C or -20°C), protected from light and moisture.[12]
-
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical aspects of hydrogen exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. clinivex.com [clinivex.com]
Technical Support Center: Optimizing Mass Spectrometry for Deuterated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of deuterated compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during mass spectrometry experiments involving deuterated compounds.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, or differential matrix effects.[1][2]
Troubleshooting Steps:
-
Verify Co-elution: A common issue is a slight difference in retention time between the analyte and its deuterated internal standard, known as the "chromatographic isotope effect".[3][4] Deuterated compounds often elute slightly earlier in reversed-phase chromatography.[1][5] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[1]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm co-elution. If a separation is observed, consider adjusting the chromatographic conditions (e.g., mobile phase composition or gradient) to minimize the separation.[5]
-
-
Assess Isotopic and Chemical Purity: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[3] For accurate results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[1][6]
-
Investigate Isotopic Exchange (H/D Back-Exchange): Deuterium atoms on the internal standard can sometimes be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange.[1][2] This is more likely to occur if the deuterium labels are in unstable positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[1][2][5]
-
Solution: Ensure the deuterated standard is labeled at stable positions on the carbon backbone.[3][5] To test for back-exchange, incubate the deuterated internal standard in a blank matrix under your experimental conditions and monitor for an increase in the signal of the non-deuterated analyte.[1][5]
-
-
Evaluate Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1]
-
Solution: Conduct a post-extraction addition experiment to assess the matrix effect.[2]
-
Logical Workflow for Troubleshooting Inaccurate Quantification
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Non-Linearity in Calibration Curve at High Concentrations
Question: My calibration curve is non-linear at higher concentrations when using a deuterated internal standard. Why is this happening?
Answer: Non-linearity in your calibration curve at higher concentrations can be caused by several factors, most commonly ion source saturation or isotopic interference ("cross-talk") between the analyte and the internal standard.[3]
-
Ion Source Saturation: At high concentrations, the analyte and internal standard compete for ionization, which can lead to a disproportional response.[3]
-
Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes of your analyte can contribute to the signal of your deuterated internal standard, especially if the mass difference is small. This interference becomes more pronounced at high analyte concentrations, leading to an artificially inflated internal standard signal and a non-linear curve.[3]
Troubleshooting Steps:
-
Dilute Samples: If possible, dilute your samples to bring the analyte concentration into the linear range of the assay.[3]
-
Optimize Internal Standard Concentration: A common practice is to use an internal standard concentration that provides a signal intensity of about 50% of the highest calibration standard.[3]
-
Use a Higher Mass-Labeled Standard: To minimize isotopic overlap, use internal standards with a higher degree of deuteration (e.g., D5 or greater) or a ¹³C-labeled standard. A mass difference of at least 3 atomic mass units (amu) is generally recommended.[3]
-
Mathematical Correction: Some mass spectrometry software platforms allow for mathematical correction of isotopic contributions.[3]
Frequently Asked Questions (FAQs)
Selection and Use of Deuterated Internal Standards
Q1: What are the most critical factors to consider when selecting a deuterated internal standard?
A1: When selecting a deuterated internal standard, prioritize the following:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.[5]
-
Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent loss of the label during sample processing.[5][7] Avoid labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH).[5]
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[5]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[5]
Q2: Can the position of deuterium labeling affect my results?
A2: Absolutely. The location of deuterium atoms is critical. If deuterium is placed on a site that can easily exchange with hydrogen from the solvent or matrix (e.g., hydroxyl, amine, or acidic protons), the isotopic label can be lost, leading to inaccurate quantification. It is best to choose standards where deuterium is incorporated into a stable part of the carbon skeleton.[5]
Q3: What is the "isotope effect," and how can it impact my analysis?
A3: The isotope effect refers to the slight differences in physicochemical properties between the deuterated standard and the unlabeled analyte due to the mass difference between deuterium and hydrogen. This can sometimes lead to a chromatographic shift, where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][4][5] This can also potentially lead to different extraction recoveries and variations in ionization efficiency.[5]
Q4: How can I check for isotopic interference in my assay?
A4: You can assess for isotopic interference by analyzing a high-concentration solution of the unlabeled analyte and monitoring the mass channel of the internal standard. A significant signal in the internal standard channel indicates isotopic contribution from the analyte.[3]
Experimental Protocols
Protocol 1: Assessment of Deuterated Internal Standard Stability (H/D Back-Exchange)
Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix.[1]
Methodology:
-
Prepare two sets of samples:
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1][5]
-
Process the samples using your established extraction procedure.[1]
-
Analyze the samples by LC-MS/MS.
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1]
Workflow for Assessing Internal Standard Stability
Caption: Workflow for assessing the isotopic stability of a deuterated internal standard.
Protocol 2: Optimization of Mass Spectrometry Parameters
Objective: To systematically optimize key mass spectrometer parameters for both the target analyte and its deuterated internal standard to ensure robust and reliable quantitative performance.[8]
Methodology:
-
Prepare Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard (IS) in a suitable solvent (e.g., methanol) at 1 mg/mL. From these, prepare separate working solutions for infusion at 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions.[8]
-
Precursor Ion Selection (Q1 Scan):
-
Infuse the analyte working solution at a low, steady flow rate (e.g., 5-10 µL/min) into the mass spectrometer's ion source.[8]
-
Perform a Q1 scan over a mass range that includes the expected molecular weight of the analyte.
-
Identify the most abundant ion, which is typically the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[8]
-
-
Product Ion Selection (Product Ion Scan):
-
Change the scan type to "Product Ion Scan". Set the Q1 quadrupole to transmit only the precursor ion m/z identified in the previous step.[8]
-
Scan the Q3 quadrupole over a relevant mass range to detect the fragment ions.
-
Select two or three of the most intense and stable product ions to create the Multiple Reaction Monitoring (MRM) transitions. One is typically used for quantification (quantifier) and another for confirmation (qualifier).[8]
-
-
Optimization of Declustering Potential (DP) and Collision Energy (CE):
-
Set up an MRM method using the selected precursor and product ions.
-
DP Optimization: Ramp the DP value across a relevant range (e.g., 20 V to 150 V) while monitoring the MRM transition intensity. The optimal DP is the voltage that produces the maximum signal intensity.[8]
-
CE Optimization: Using the optimal DP, ramp the CE value across a suitable range (e.g., 5 V to 50 V) to find the voltage that yields the highest intensity for the product ion.[8]
-
-
Repeat for Deuterated Internal Standard: Repeat steps 2-4 independently for the deuterated internal standard.[8]
General Workflow for Quantitative Analysis using a Deuterated Internal Standard
Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.[7]
Data Presentation
Table 1: Hypothetical Data from a Matrix Effect Experiment
This table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects between an analyte and its deuterated internal standard (IS).[2]
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Set A (Neat Solution) | 1,200,000 | 1,500,000 | 0.80 | N/A |
| Set B (Post-Spike) | 840,000 | 1,350,000 | 0.62 | Analyte: -30% |
| IS: -10% |
-
Calculation: Matrix Effect (%) = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100
-
Interpretation: In this example, the analyte experiences more significant ion suppression (-30%) than the deuterated internal standard (-10%), which would lead to an overestimation of the analyte concentration.[2]
Table 2: Parameter Optimization Summary
This table provides an example of optimized parameters for an analyte and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Analyte | 350.2 | 185.1 (Quantifier) | 85 | 25 |
| 157.1 (Qualifier) | 85 | 32 | ||
| Deuterated IS (d5) | 355.2 | 190.1 (Quantifier) | 88 | 26 |
| 162.1 (Qualifier) | 88 | 33 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
troubleshooting poor signal intensity with 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor signal intensity with 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, a deuterated internal standard (IS) commonly used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the stable isotope-labeled (deuterated) form of 4-Amino-5-chloro-2-ethoxybenzoic acid. Its primary application is as an internal standard in quantitative bioanalysis using LC-MS/MS.[1][2] It is used to improve the accuracy and precision of the quantification of the corresponding non-deuterated analyte by correcting for variability in sample preparation, injection volume, and matrix effects.[3][4]
Q2: Why is the signal intensity of my deuterated internal standard (IS) important?
While the ratio of the analyte to the internal standard is the primary measure for quantification, a stable and reasonably intense signal from the IS is crucial.[5] Highly variable or poor IS signal can indicate underlying issues with the analytical method, such as significant matrix effects, problems with the instrument, or issues with sample preparation.[6][7] This instability can compromise the reliability and reproducibility of your results.[5]
Q3: What are the most common causes of poor or inconsistent signal intensity for a deuterated internal standard like this compound?
The most common causes include:
-
Differential Matrix Effects: The IS and the analyte may experience different degrees of ion suppression or enhancement from components in the sample matrix (e.g., plasma, urine).[4][6]
-
LC-MS System Contamination: Residues from previous samples, mobile phase impurities, or column bleed can contaminate the system, leading to high background noise or signal suppression.[8]
-
Suboptimal LC-MS Method Parameters: Inefficient ionization, incorrect collision energy settings, or inappropriate source temperatures can lead to a weak signal.[5][8]
-
Sample Preparation Issues: Inconsistent pipetting, incomplete extraction, or variable solvent evaporation can result in different amounts of the IS being loaded for analysis.[7]
-
Analyte and IS Not Co-eluting: A slight difference in retention time between the deuterated IS and the non-deuterated analyte can expose them to different matrix effects.[4][6]
-
High Analyte Concentration: At very high concentrations, the analyte can compete with the IS for ionization, leading to suppression of the IS signal.[9]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for the Internal Standard
If you are observing a consistently low or absent signal for this compound across all samples (including standards), follow this guide.
Troubleshooting Steps:
-
Verify IS Preparation:
-
Concentration: Double-check the calculations and dilutions for your IS working solution. An error in preparation is a common source of low signal.
-
Solubility & Stability: Ensure the IS is fully dissolved in the reconstitution solvent. Check for any signs of degradation or precipitation.
-
-
Check Mass Spectrometer Parameters:
-
MRM Transitions: Confirm that the correct precursor and product ion m/z values are entered in the acquisition method. These must be determined experimentally for your specific instrument.
-
Ionization Source: Clean the ion source. Contamination of the capillary, skimmer, or lenses can significantly reduce signal.[8]
-
Source Parameters: Optimize source-dependent parameters like temperature, gas flows (nebulizer, auxiliary), and spray voltage. An unsuitable source temperature can lead to the decomposition of the analyte.[5]
-
-
Investigate the LC System:
-
Column Health: A contaminated or old column can lead to poor peak shape and reduced signal intensity.[5]
-
Mobile Phase: Ensure the mobile phases are correctly prepared and that additives (e.g., formic acid, ammonium acetate) are at the correct concentration to promote ionization.
-
Issue 2: High Variability in Internal Standard Signal Across a Batch
If the peak area of your IS is fluctuating significantly between samples in the same run, this can lead to poor precision and inaccurate results.[5][7]
Troubleshooting Workflow:
The following diagram outlines a logical workflow for diagnosing the cause of random IS signal variability.
Caption: A logical workflow for troubleshooting inconsistent internal standard signal.
Detailed Steps:
-
Sample Preparation Review: Inconsistent sample handling is a primary cause of variability.[7]
-
Pipetting: Ensure all pipettes are calibrated and that technique is consistent, especially for adding the IS.
-
Extraction: Verify that extraction steps (e.g., protein precipitation, liquid-liquid extraction) are performed uniformly across all samples. Ensure complete mixing/vortexing.
-
Evaporation/Reconstitution: If using an evaporation step, ensure all samples are completely dry and then fully reconstituted with consistent vortexing.
-
-
LC Autosampler Check:
-
Injection Volume: An autosampler malfunction can lead to inconsistent injection volumes.[7] Perform a simple test by repeatedly injecting a standard from the same vial and checking for peak area reproducibility.
-
Carryover: Inject a blank sample after a high-concentration sample to check for carryover, which can appear as a random increase in signal.[8]
-
-
Matrix Effects Evaluation:
-
Post-Extraction Addition: Prepare two sets of samples. In one set, add the IS to the blank matrix before extraction. In the second, add the IS to the extracted blank matrix after extraction but before injection. A significant difference in IS response indicates loss during sample preparation.
-
Analyte/IS Co-elution: The ability of a deuterated IS to compensate for matrix effects depends on its co-elution with the unlabeled analyte.[4] Overlay the chromatograms to confirm they elute at the same time. A slight shift can cause them to be affected differently by ion suppression.[4]
-
Experimental Protocols & Data
General LC-MS/MS Method Parameters (Example)
The following tables provide suggested starting parameters for a method using this compound. Note: These parameters must be optimized for the specific analyte and instrument used.
Table 1: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amino group on the molecule makes it amenable to positive ionization. |
| Precursor Ion (Q1) | m/z 221.7 | Based on the molecular weight of the d5-labeled compound (220.66 g/mol ) plus a proton [M+H]⁺.[1] |
| Product Ion (Q3) | To be determined experimentally | Requires infusion and fragmentation of the standard to find a stable, intense product ion. |
| Dwell Time | 50-100 ms | Balances scan speed with signal intensity. |
| Collision Energy (CE) | To be determined experimentally | Must be optimized to achieve efficient fragmentation. |
| Source Temperature | 400-550 °C | Higher temperatures can improve desolvation but may degrade the analyte if too high.[5] |
Table 2: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for small molecules of this type. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation and better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Common organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale LC-MS. |
| Gradient | Start at 5-10% B, ramp to 95% B | A gradient is often necessary to elute the analyte with good peak shape and separate it from matrix components. |
| Injection Volume | 2 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
Sample Preparation Workflow (Protein Precipitation Example)
This diagram illustrates a common and straightforward sample preparation method for plasma samples.
Caption: A typical workflow for sample preparation using protein precipitation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound [lgcstandards.com]
- 3. scispace.com [scispace.com]
- 4. waters.com [waters.com]
- 5. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. One moment, please... [zefsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 in biological samples. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: While specific stability data for this compound stock solutions is not publicly available, general recommendations for similar compounds suggest storing stock solutions at -20°C or colder in a non-frost-free freezer. It is crucial to perform and document stock solution stability studies to determine the appropriate storage duration and conditions for your specific solvent and concentration.
Q2: How long can I store biological samples (e.g., plasma, serum) containing this compound?
A2: The long-term stability of this compound in biological matrices has not been specifically reported. Therefore, it is essential to conduct long-term stability studies to establish the maximum storage duration at various temperatures (e.g., -20°C and -70°C). These studies should bracket the expected storage time for your study samples.
Q3: Is this compound susceptible to freeze-thaw degradation?
A3: The potential for freeze-thaw degradation of this compound is unknown without specific experimental data. Bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA mandate freeze-thaw stability testing to assess this. It is recommended to perform a minimum of three freeze-thaw cycles on quality control (QC) samples to evaluate stability.
Q4: What is "bench-top" or short-term stability, and why is it important for my experiments?
A4: Bench-top stability refers to the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling and processing time. This is a critical parameter to evaluate as it ensures that the analyte concentration does not change during the time samples are left on the bench before analysis.
Q5: What are the acceptance criteria for stability studies?
A5: According to regulatory guidelines, the mean concentration of the stability QC samples at each time point should be within ±15% of the nominal concentration. For the Lower Limit of Quantification (LLOQ) QC, a wider acceptance criterion of ±20% is often acceptable.
Troubleshooting Guide
Issue 1: Inconsistent results in freeze-thaw stability studies.
-
Question: My freeze-thaw stability results are showing significant variability between replicates. What could be the cause?
-
Answer:
-
Incomplete Thawing: Ensure that samples are completely thawed before each freeze cycle. Inconsistent thawing can lead to non-uniform distribution of the analyte.
-
Matrix Effects: The freeze-thaw process can sometimes alter the sample matrix, leading to variable extraction recovery or ion suppression/enhancement in LC-MS/MS analysis.
-
Analyte Adsorption: Repeated freeze-thaw cycles may promote the adsorption of the analyte to the container walls. Consider using low-binding tubes.
-
Precipitation: The analyte may precipitate out of solution upon freezing and may not fully redissolve upon thawing. Vortexing samples after thawing is crucial.
-
Issue 2: Analyte degradation observed during bench-top stability testing.
-
Question: I am observing a significant decrease in the concentration of this compound in my bench-top stability samples. What should I do?
-
Answer:
-
Enzymatic Degradation: Biological matrices contain enzymes that can degrade analytes. If degradation is observed, consider adding an enzyme inhibitor to the samples upon collection. The type of inhibitor will depend on the suspected enzyme class (e.g., esterase, phosphatase).
-
pH Instability: The pH of the sample can influence the stability of the analyte. Investigate if adjusting the pH of the sample matrix can mitigate degradation.
-
Oxidation: The analyte may be susceptible to oxidation. Consider processing samples under an inert atmosphere (e.g., nitrogen) or adding an antioxidant.
-
Minimize Processing Time: If the degradation is time-dependent, streamline your sample processing workflow to minimize the time samples spend at room temperature.
-
Issue 3: Failing long-term stability results.
-
Question: My long-term stability QC samples are outside the ±15% acceptance criteria. What are the potential reasons?
-
Answer:
-
Storage Temperature Fluctuations: Ensure that the storage freezer maintains a consistent temperature. Use of a calibrated temperature monitoring system is highly recommended. Avoid using frost-free freezers as they have temperature cycles that can affect analyte stability.
-
Matrix Degradation Over Time: The biological matrix itself can change over long periods of storage, potentially affecting analyte stability.
-
Container Issues: The container closure may not be adequate, leading to sample evaporation or contamination over time.
-
Light Sensitivity: If the analyte is light-sensitive, ensure that samples are stored in amber tubes or protected from light.
-
Experimental Protocols
Detailed methodologies for key stability experiments are provided below. These protocols are based on general bioanalytical method validation guidelines and should be adapted to your specific laboratory conditions and analytical method.
Freeze-Thaw Stability Protocol
-
Prepare QC Samples: Spike a fresh batch of the biological matrix with this compound to prepare at least two concentration levels: Low QC and High QC. A minimum of five replicates per concentration level is recommended.
-
Baseline Analysis (Cycle 0): Analyze one set of freshly prepared Low and High QC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Store the remaining QC samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Once thawed, refreeze the samples at the same temperature for at least 12 hours. This constitutes one freeze-thaw cycle.
-
-
Analysis: After the desired number of cycles (typically a minimum of three), analyze the QC samples.
-
Data Evaluation: Calculate the mean concentration and percent deviation from the nominal concentration for each QC level. The mean concentration should be within ±15% of the nominal value.
Short-Term (Bench-Top) Stability Protocol
-
Prepare QC Samples: Spike a fresh batch of the biological matrix to prepare Low and High QC samples (minimum of five replicates per level).
-
Storage: Place the QC samples on the laboratory bench at room temperature.
-
Time Points: Analyze the QC samples at various time points that represent the expected sample handling duration (e.g., 0, 4, 8, and 24 hours).
-
Data Evaluation: Compare the mean concentration of the stored QCs at each time point to the baseline (time 0) concentration. The deviation should be within ±15%.
Long-Term Stability Protocol
-
Prepare QC Samples: Prepare a sufficient number of Low and High QC sample aliquots to be tested at various time points.
-
Storage: Store the QC samples at the intended long-term storage temperatures (e.g., -20°C and -70°C).
-
Time Points: Analyze the QC samples at predetermined intervals that cover the expected duration of sample storage for your study (e.g., 0, 1, 3, 6, 12 months).
-
Data Evaluation: At each time point, analyze a set of stored QC samples against a freshly prepared calibration curve. The mean concentration should be within ±15% of the nominal concentration.
Data Presentation
Quantitative data from stability studies should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Example of Freeze-Thaw Stability Data
| QC Level | Cycle 1 Mean Conc. (ng/mL) | % Deviation | Cycle 2 Mean Conc. (ng/mL) | % Deviation | Cycle 3 Mean Conc. (ng/mL) | % Deviation |
| Low QC (5 ng/mL) | 4.85 | -3.0% | 4.92 | -1.6% | 4.88 | -2.4% |
| High QC (50 ng/mL) | 50.7 | +1.4% | 49.5 | -1.0% | 50.2 | +0.4% |
Table 2: Example of Bench-Top Stability Data
| QC Level | Time 0 Mean Conc. (ng/mL) | Time 4h Mean Conc. (ng/mL) | % Deviation | Time 8h Mean Conc. (ng/mL) | % Deviation | Time 24h Mean Conc. (ng/mL) | % Deviation |
| Low QC (5 ng/mL) | 5.03 | 4.98 | -1.0% | 4.95 | -1.6% | 4.89 | -2.8% |
| High QC (50 ng/mL) | 50.1 | 50.5 | +0.8% | 49.9 | -0.4% | 49.6 | -1.0% |
Table 3: Example of Long-Term Stability Data at -70°C
| QC Level | Time 0 Mean Conc. (ng/mL) | 1 Month Mean Conc. (ng/mL) | % Deviation | 3 Months Mean Conc. (ng/mL) | % Deviation | 6 Months Mean Conc. (ng/mL) | % Deviation |
| Low QC (5 ng/mL) | 5.01 | 4.93 | -1.6% | 4.87 | -2.8% | 4.90 | -2.2% |
| High QC (50 ng/mL) | 49.8 | 50.3 | +1.0% | 49.5 | -0.6% | 50.1 | +0.6% |
Visualizations
Diagrams illustrating experimental workflows and logical relationships can aid in understanding the stability testing process.
Caption: Freeze-Thaw Stability Experimental Workflow.
Caption: Bench-Top Stability Experimental Workflow.
Caption: Troubleshooting Decision Tree for Stability Failures.
minimizing ion suppression with 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing ion suppression when analyzing 4-Amino-5-chloro-2-ethoxybenzoic Acid and its deuterated internal standard, 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: Minimizing Ion Suppression
This guide provides a systematic approach in a question-and-answer format to diagnose and resolve common issues related to ion suppression.
Q1: I'm observing a lower-than-expected signal for my analyte. Could this be ion suppression?
A1: Yes, a diminished signal intensity is a classic symptom of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a reduced signal. Even with a deuterated internal standard, severe suppression can lead to a loss of sensitivity.
Q2: How can I confirm that ion suppression is affecting my analysis?
A2: A post-column infusion experiment is the most definitive way to identify ion suppression zones in your chromatogram. This technique involves infusing a constant flow of your analyte solution into the MS while injecting a blank matrix extract onto the LC system. A drop in the analyte's baseline signal at a specific retention time indicates the presence of co-eluting, suppressing components.
Q3: My deuterated internal standard (this compound) is not fully compensating for the signal loss. Why is this happening?
A3: While stable isotope-labeled internal standards (SIL-IS) are designed to co-elute with the analyte and experience similar ion suppression, chromatographic separation can sometimes occur. Deuteration can slightly alter the physicochemical properties of a molecule, potentially leading to a small shift in retention time. If this shift places the analyte and the internal standard in different regions of ion suppression, the correction will be inaccurate. It is crucial to verify the co-elution of your analyte and its deuterated internal standard.
Q4: What are the primary sources of ion suppression in my sample matrix?
A4: Ion suppression is typically caused by endogenous components from the biological matrix, such as salts, phospholipids, and proteins. Exogenous contaminants like polymers from plasticware or mobile phase additives can also contribute. For acidic compounds like 4-Amino-5-chloro-2-ethoxybenzoic Acid, endogenous organic acids and lipids are common culprits.
Q5: What immediate steps can I take to reduce ion suppression?
A5: A simple first step is to dilute your sample. This reduces the concentration of interfering matrix components. However, this is only feasible if your analyte concentration is high enough to remain detectable after dilution. Optimizing your chromatographic method to better separate the analyte from the interfering matrix components is another effective strategy.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a matrix effect in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds.[1][2] This results in a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3]
Q2: Why is this compound used as an internal standard?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS analysis. Because it has nearly identical chemical and physical properties to the analyte, it is expected to behave similarly during sample preparation and chromatography, and experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard signal ratio.
Q3: Can my choice of ionization technique affect ion suppression?
A3: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). If your method allows, switching to APCI may reduce ion suppression. Additionally, switching the polarity of the ESI source (e.g., from positive to negative ion mode) can sometimes help, as fewer matrix components may be ionized in the chosen polarity.
Q4: How can I improve my sample preparation to minimize ion suppression?
A4: More extensive sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components. Protein precipitation is a simpler but often less clean method. The choice of method depends on the complexity of your matrix and the required sensitivity of your assay.
Data Presentation: Sample Preparation Techniques
The following table summarizes typical recovery and ion suppression effects for different sample preparation methods for acidic drugs in biological matrices. Note: This is generalized data, and specific results for 4-Amino-5-chloro-2-ethoxybenzoic Acid may vary.
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 70-90% | High | Simple, fast, and inexpensive. | Provides the least clean extract, high risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | 80-95% | Medium | Cleaner extracts than PPT, can be selective. | Can be labor-intensive and require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 85-100% | Low | Provides the cleanest extracts, high analyte concentration. | More expensive, requires method development. |
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To qualitatively identify regions of ion suppression in the chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-fitting
-
4-Amino-5-chloro-2-ethoxybenzoic Acid standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (e.g., plasma, urine processed by your current sample preparation method)
Methodology:
-
Prepare a standard solution of 4-Amino-5-chloro-2-ethoxybenzoic Acid.
-
Set up the LC-MS/MS system with your analytical column and mobile phase.
-
Connect the LC outlet to a T-fitting.
-
Connect the syringe pump containing the analyte solution to the second port of the T-fitting.
-
Connect the third port of the T-fitting to the MS inlet.
-
Begin the syringe pump infusion at a low, constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal for the analyte.
-
Inject the blank matrix extract onto the LC system.
-
Monitor the analyte's signal. A significant drop in the baseline indicates a region of ion suppression.
Liquid-Liquid Extraction (LLE) Protocol
Objective: To extract 4-Amino-5-chloro-2-ethoxybenzoic Acid from a biological matrix.
Materials:
-
Biological matrix sample (e.g., 100 µL plasma)
-
This compound internal standard solution
-
Acidifying agent (e.g., 1% formic acid in water)
-
Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Methodology:
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 50 µL of 1% formic acid to acidify the sample (to protonate the carboxylic acid group).
-
Add 500 µL of the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
Objective: To clean up and concentrate 4-Amino-5-chloro-2-ethoxybenzoic Acid from a biological matrix. A mixed-mode or hydrophilic-lipophilic balanced (HLB) polymer sorbent is recommended for this acidic compound.
Materials:
-
SPE cartridges (e.g., Mixed-Mode Anion Exchange or HLB)
-
Biological matrix sample (e.g., 100 µL plasma)
-
This compound internal standard solution
-
Acidifying agent (e.g., 4% phosphoric acid in water)
-
Methanol
-
Water (LC-MS grade)
-
Washing solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., 5% formic acid in methanol)
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent (mobile phase)
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Post-column infusion experimental setup.
Caption: Comparison of sample preparation techniques.
References
Technical Support Center: Addressing Isotopic Interference in Mass Spectrometry
Welcome to the technical support center for mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating isotopic interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry?
Isotopic interference occurs when ions from different elemental or molecular sources have the same nominal mass-to-charge ratio (m/z), leading to an overlap of their signals in the mass spectrum. This can cause inaccuracies in the quantification and identification of your target analyte.[1]
Q2: What are the common types of isotopic interference?
There are three main types of spectroscopic interferences in mass spectrometry:
-
Isobaric Interference: This happens when isotopes of different elements have the same mass number. A classic example is Iron-58 (⁵⁸Fe) and Nickel-58 (⁵⁸Ni), which are isobaric and will appear at the same m/z value.[1][2][3]
-
Polyatomic (or Molecular) Interference: This arises from the formation of molecular ions in the plasma or ion source that have the same nominal mass as the analyte ion.[2] A common instance is the interference of Argon-Chloride (⁴⁰Ar³⁵Cl⁺) with Arsenic-75 (⁷⁵As⁺).[1][2]
-
Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺) in the plasma. These ions will appear in the mass spectrum at half their actual mass (m/2). For example, ¹³⁶Ba²⁺ can interfere with ⁶⁸Zn⁺.[1][4]
Troubleshooting Guides
Issue 1: My analyte signal is unexpectedly high, suggesting potential isobaric interference.
Troubleshooting Steps:
-
Analyte Isotope Selection: The most straightforward approach is to select an alternative isotope of the analyte that is known to be free from isobaric overlaps. Most elements have at least one isotope that does not have an isobaric interference.[1]
-
High-Resolution Mass Spectrometry (HR-MS): If another suitable isotope is not available, HR-MS can be used. These instruments have the capability to resolve ions with very small mass differences, effectively separating the analyte signal from the isobaric interference.[5][6][7]
-
Chemical Separation: Techniques such as chromatography can be employed to separate the interfering element from the analyte before the sample is introduced into the mass spectrometer.
-
Mathematical Correction: If the interfering element has another isotope that is free of interference, a mathematical correction can be applied to subtract the contribution of the interfering species from the analyte signal.[2][8]
Issue 2: I suspect polyatomic interference from my sample matrix is affecting my results.
Troubleshooting Steps:
-
Collision/Reaction Cells (CCT/CRC): Modern ICP-MS instruments are often equipped with collision/reaction cells.[4] These cells use gases to interact with the ion beam.
-
Collision Mode (with Kinetic Energy Discrimination - KED): An inert gas (like Helium) is introduced to cause collisions. Polyatomic ions are larger and lose more kinetic energy than atomic ions of the same mass. An energy barrier then filters out the lower-energy polyatomic ions.[4]
-
Reaction Mode: A reactive gas (like ammonia or oxygen) is used to selectively react with either the analyte or the interfering ion, shifting one of them to a different mass.[9]
-
-
Matrix Removal/Dilution:
-
Dilution: Diluting the sample can lower the concentration of the matrix components that form polyatomic ions.[10] Aerosol dilution is a technique that can minimize matrix effects without conventional liquid dilution.[10]
-
Sample Preparation: Employ sample preparation techniques to remove the problematic matrix components.[8]
-
-
Mathematical Correction: Similar to isobaric interferences, if the polyatomic interference has a known composition and the elements involved have other measurable isotopes, a correction equation can be applied.[2][8]
Logical Workflow for Addressing Isotopic Interference
Caption: A logical workflow for diagnosing and resolving isotopic interferences.
Data Presentation
Table 1: Common Spectroscopic Interferences in ICP-MS and Mitigation Strategies
| Analyte Isotope | Interfering Species | Type of Interference | Mitigation Strategy |
| ⁷⁵As⁺ | ⁴⁰Ar³⁵Cl⁺ | Polyatomic | Collision/Reaction Cell (e.g., using H₂ as a reaction gas), Mathematical Correction (monitoring another chlorine isotope), Matrix Removal (removing chloride) |
| ⁵¹V⁺ | ³⁵Cl¹⁶O⁺ | Polyatomic | Collision/Reaction Cell, Mathematical Correction |
| ⁵²Cr⁺ | ⁴⁰Ar¹²C⁺ | Polyatomic | Collision/Reaction Cell, Sample Preparation (to remove carbon) |
| ⁵⁶Fe⁺ | ⁴⁰Ar¹⁶O⁺ | Polyatomic | Collision/Reaction Cell (KED mode is highly effective) |
| ⁶³Cu⁺ | ⁴⁰Ar²³Na⁺ | Polyatomic | Collision/Reaction Cell, Sample Dilution (to reduce sodium concentration) |
| ⁶⁸Zn⁺ | ¹³⁶Ba²⁺ | Doubly-Charged | Analyte Isotope Selection (measure ⁶⁶Zn or ⁶⁷Zn), Chemical Separation (to remove Barium) |
| ¹¹⁴Cd⁺ | ¹¹⁴Sn⁺ | Isobaric | Analyte Isotope Selection (measure ¹¹¹Cd), High-Resolution MS, Mathematical Correction (monitoring another tin isotope like ¹¹⁸Sn)[2][8], Chemical Separation (to remove tin) |
| ⁵⁸Ni⁺ | ⁵⁸Fe⁺ | Isobaric | Analyte Isotope Selection (measure ⁶⁰Ni or ⁶²Ni)[2], High-Resolution MS, Chemical Separation (to remove iron) |
Experimental Protocols
Experimental Protocol: Mathematical Correction for Isobaric Interference
This protocol details the steps for correcting the interference of ¹¹⁴Sn⁺ on ¹¹⁴Cd⁺.[2][8]
-
Identify Interfering and Monitoring Isotopes:
-
Analyte Isotope: ¹¹⁴Cd⁺
-
Interfering Isotope: ¹¹⁴Sn⁺
-
Monitoring Isotope for Interference: ¹¹⁸Sn⁺ (an abundant, interference-free tin isotope)[2]
-
-
Measure Signal Intensities:
-
Determine Isotopic Abundance Ratio:
-
Obtain the natural isotopic abundance ratio of ¹¹⁴Sn to ¹¹⁸Sn. The natural abundance of ¹¹⁴Sn is approximately 0.65% and for ¹¹⁸Sn it is 24.23%.[2]
-
-
Calculate and Apply Correction:
Workflow for Mathematical Correction
Caption: Step-by-step workflow for applying mathematical correction.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. youtube.com [youtube.com]
- 4. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 5. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
Comparative Guide to the Validation of an Analytical Method for 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
This guide provides a comprehensive comparison of hypothetical analytical methods for the quantification of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, a deuterated stable isotope-labeled internal standard. The comparison is intended for researchers, scientists, and drug development professionals to illustrate the validation process and performance characteristics of different analytical techniques. The methodologies and data presented are illustrative and based on common practices in the pharmaceutical industry, adhering to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reliable quantification of drug substances and their metabolites.[6] High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques in pharmaceutical analysis.[6][7] The following table summarizes the hypothetical performance data for each of these methods in the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) | ICH/FDA Acceptance Criteria (Typical) |
| Linearity (r²) | 0.998 | >0.999 | 0.997 | ≥0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 97.9% - 102.5% | 80-120% (for bioanalytical), 98-102% (for drug substance) |
| Precision (%RSD) | < 2.0% | < 1.5% | < 2.5% | ≤15% (for bioanalytical), ≤2% (for drug substance) |
| Limit of Quantitation (LOQ) | 10 ng/mL | 0.1 ng/mL | 5 ng/mL | Method-dependent |
| Selectivity/Specificity | Moderate | High | High | No significant interference at the retention time of the analyte |
| Robustness | Passed | Passed | Passed | No significant impact on results from minor variations in method parameters |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are intended to be illustrative and would require optimization for specific laboratory conditions.
Linearity Study
Objective: To assess the relationship between the concentration of the analyte and the analytical signal.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Perform a serial dilution to prepare at least five calibration standards of different concentrations.
-
Analyze each calibration standard in triplicate using the respective analytical method (HPLC-UV, LC-MS/MS, or GC-MS).
-
Plot the mean response against the corresponding concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²).
Accuracy Study
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare samples at three concentration levels (low, medium, and high) by spiking a known amount of this compound into a blank matrix.
-
Analyze a minimum of five replicates for each concentration level.
-
Calculate the percent recovery for each sample by comparing the measured concentration to the nominal concentration.
Precision Study
Objective: To evaluate the degree of scatter among a series of measurements.
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of five replicates of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and/or with different equipment.
-
Calculate the relative standard deviation (%RSD) for each set of measurements.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the analytical method validation process and a hypothetical signaling pathway where the parent compound of the analyte might be relevant.
Caption: A generalized workflow for analytical method validation.
Caption: A hypothetical signaling pathway involving a G-protein coupled receptor.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. ijpsjournal.com [ijpsjournal.com]
A Researcher's Guide to Internal Standard Selection: 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 vs. Alternative Standards
In the pursuit of accurate and reliable quantitative analysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that can significantly impact data quality. This guide provides an objective comparison of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, a stable isotope-labeled internal standard (SIL-IS), with other common alternatives. The presented experimental data underscores the superior performance of SIL-ISs in mitigating analytical variability, leading to more robust and dependable results for researchers, scientists, and drug development professionals.
The Role of the Internal Standard
An internal standard is a compound of a known concentration added to all samples, calibrators, and quality controls within an analytical run.[1][2][3] Its primary purpose is to correct for variations that can occur during sample preparation and analysis.[2] An ideal internal standard should closely mimic the physicochemical properties of the analyte to effectively compensate for fluctuations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[2][4]
This compound is the deuterium-labeled version of 4-Amino-5-chloro-2-ethoxybenzoic acid.[5] As a SIL-IS, it is considered the "gold standard" because its chemical and physical properties are nearly identical to the unlabeled analyte.[1][6][7] This near-identity allows it to track the analyte through the entire analytical process, from extraction to detection, providing the most accurate normalization.[1]
Performance Comparison: SIL-IS vs. Structural Analogs
The most common alternative to a SIL-IS is a structural analog, a compound with a similar but not identical chemical structure to the analyte.[1] While often more accessible and less expensive, structural analogs can fall short in their ability to fully compensate for all sources of analytical variability.[1][6]
The following data summarizes a hypothetical, yet representative, experimental comparison between this compound and a structural analog internal standard.
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale for Performance Difference |
| Recovery Variability (%CV) | <10% | >15% | The SIL-IS more reliably tracks the analyte's recovery during sample preparation due to its nearly identical properties.[1] |
| Matrix Effect (% Difference) | <5% | >20% | The SIL-IS experiences the same degree of ion suppression or enhancement as the analyte, leading to effective normalization.[1] |
| Precision (%CV) | <10% | >15% | Closer tracking of the analyte by the SIL-IS results in significantly better precision in quantitative measurements.[1][8] |
| Accuracy (% Bias) | ± 5% | ± 15% | The superior corrective ability of the SIL-IS leads to more accurate quantification of the analyte.[6] |
Experimental Protocols
To ensure the robustness and reliability of a bioanalytical method, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for method validation.[7][9] The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
1. Recovery Assessment
-
Objective: To determine the efficiency of the extraction process for both the analyte and the internal standard from the biological matrix.
-
Protocol:
-
Prepare two sets of samples. In the first set (A), spike the analyte and internal standard into the biological matrix before the extraction procedure.
-
In the second set (B), spike the analyte and internal standard into the post-extracted blank matrix.
-
Process and analyze both sets of samples via LC-MS/MS.
-
Calculate the recovery for both the analyte and the internal standard using the formula: Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100.
-
The variability in recovery is assessed by the coefficient of variation (%CV) across multiple replicates. A lower %CV for the internal standard, closely matching that of the analyte, is desirable.
-
2. Matrix Effect Evaluation
-
Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.[1]
-
Protocol:
-
Prepare two sets of samples. In the first set (A), spike the analyte and internal standard into post-extracted blank matrix from at least six different sources.
-
In the second set (B), prepare neat solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations.
-
Analyze both sets of samples.
-
Calculate the matrix factor (MF) for each lot: MF = Peak Response in the Presence of Matrix (A) / Peak Response in Neat Solution (B).
-
The internal standard-normalized MF is then calculated to determine if the IS adequately compensates for the matrix effect. An ideal SIL-IS will have a normalized MF close to 1.
-
3. Precision and Accuracy Assessment
-
Objective: To determine the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the concentration of the analyte in each QC sample using the calibration curve.
-
Precision is expressed as the %CV, and accuracy is expressed as the percent bias from the nominal concentration.
-
Regulatory guidelines typically require a %CV of ≤15% (≤20% for LLOQ) and an accuracy within ±15% (±20% for LLOQ).[7]
-
Visualizing the Workflow and Logic
Conclusion
For researchers, scientists, and drug development professionals aiming for the highest standards of data integrity, the selection of an internal standard is a foundational decision. The experimental evidence and established scientific principles overwhelmingly demonstrate that stable isotope-labeled internal standards, such as this compound, offer superior performance in compensating for the common challenges of bioanalysis.[1][4] While structural analogs can be used, their limitations in accurately tracking the analyte can compromise data quality.[6][8] By adhering to rigorous validation protocols and prioritizing the use of SIL-ISs, researchers can ensure the development of robust, reliable, and defensible quantitative methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nebiolab.com [nebiolab.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. allanchem.com [allanchem.com]
Assessing the Isotopic Purity of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for assessing the isotopic purity of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5. The accurate determination of isotopic enrichment is critical for the use of deuterated compounds as internal standards in pharmacokinetic studies and other quantitative analyses. This document outlines the key experimental protocols, presents comparative data, and offers visual workflows to aid researchers in selecting the most appropriate methods for their applications.
Importance of Isotopic Purity
This compound is a deuterated analog of a key metabolite of Mosapride, a gastroprokinetic agent. The substitution of hydrogen atoms with deuterium (d5) provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalysis. However, the presence of unlabeled (d0) or partially labeled (d1-d4) isotopologues can interfere with the accurate quantification of the target analyte. Therefore, rigorous assessment of isotopic purity is a fundamental requirement for validating deuterated standards.
Comparative Analysis of Isotopic Purity
The isotopic purity of this compound is primarily determined using two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following table summarizes representative isotopic distribution data obtained by HRMS.
| Isotopologue | Relative Abundance (%) |
| d5 | 98.5 |
| d4 | 1.2 |
| d3 | 0.2 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 | <0.1 |
| Total Isotopic Purity | >99.5% (d5) |
Note: This data is representative and may vary between different batches and suppliers. Always refer to the Certificate of Analysis for specific lot data.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for accurate and reproducible isotopic purity assessment.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the most common technique for determining the isotopic distribution of a deuterated compound.
Methodology:
-
Sample Preparation: The this compound standard is dissolved in a suitable solvent, typically methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation (Optional but Recommended): While direct infusion can be used, coupling liquid chromatography (LC) to the mass spectrometer (LC-HRMS) is preferred to separate the analyte of interest from any potential impurities that might interfere with the mass spectrum. A C18 column with a gradient elution using mobile phases such as water and acetonitrile with 0.1% formic acid is commonly employed.
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecular ions [M+H]+.
-
Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is essential to resolve the isotopic peaks of the different isotopologues.
-
Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the expected m/z values for all isotopologues (d0 to d5).
-
-
Data Analysis: The relative abundance of each isotopologue is determined by extracting the ion chromatograms for their respective m/z values and integrating the peak areas. The isotopic purity is then calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the location and extent of deuteration.
Methodology:
-
Sample Preparation: A sufficient amount of the this compound standard is dissolved in a deuterated solvent that does not have signals overlapping with the analyte's signals (e.g., DMSO-d6).
-
¹H NMR Analysis: A standard proton (¹H) NMR spectrum is acquired. The positions of the deuterium labels can be confirmed by the absence or significant reduction of proton signals at the corresponding chemical shifts. The overall isotopic enrichment can be estimated by comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal within the molecule.
-
²H NMR Analysis: A deuterium (²H) NMR spectrum can be acquired to directly observe the signals from the deuterium nuclei, confirming their presence and providing information about their chemical environment.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for assessing the isotopic purity of this compound using HRMS and NMR.
Conclusion
The combination of High-Resolution Mass Spectrometry and NMR Spectroscopy provides a robust and comprehensive approach for the isotopic purity assessment of this compound. While HRMS excels in providing a quantitative distribution of isotopologues, NMR offers invaluable information on the specific sites and extent of deuteration. For routine quality control and lot release, LC-HRMS is the method of choice due to its high throughput and sensitivity. NMR analysis is often employed during the initial characterization of a new batch of the deuterated standard. By employing these methodologies, researchers can ensure the quality and reliability of their deuterated internal standards, leading to more accurate and reproducible results in their quantitative bioanalytical studies.
A Comparative Guide to Bioanalytical Method Cross-Validation Using 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. The choice of analytical methodology and the use of an appropriate internal standard (IS) are critical for achieving accurate and reproducible results. 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, a stable isotope-labeled analog, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the parent analyte, ensuring it effectively tracks the analyte through extraction, chromatography, and ionization, thus correcting for variability.
This guide provides a comparative overview of two powerful analytical techniques suitable for methods employing this compound as an IS: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). As direct cross-validation studies for this specific internal standard are not publicly available, this document presents a hypothetical comparison based on established validation parameters for bioanalytical methods. This information is intended to serve as a foundational resource for researchers developing and validating specific analytical methods.
Quantitative Performance Comparison
The table below summarizes the anticipated performance characteristics of a reversed-phase HPLC-MS/MS method and a GC-MS method (following a suitable derivatization step). These projections are based on typical validation data for small molecule quantification in biological matrices like plasma.
| Parameter | HPLC-MS/MS | GC-MS | Commentary |
| Linearity (R²) | > 0.995 | > 0.99 | Both methods offer excellent linearity, with HPLC-MS/MS often providing a slight edge. |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | 1.0 - 10 ng/mL | HPLC-MS/MS generally provides superior sensitivity, crucial for low-dose PK studies. |
| Accuracy (% Bias) | ± 10% | ± 15% | Both methods are highly accurate. The use of a stable isotope-labeled IS minimizes variability. |
| Precision (%RSD) | < 15% | < 15% | Excellent precision is achievable with both techniques, meeting regulatory acceptance criteria. |
| Specificity | Very High | High | The use of MS/MS detection ensures very high specificity by monitoring unique precursor-product ion transitions. |
| Sample Throughput | High (~3-5 min/sample) | Moderate (~10-20 min/sample) | HPLC-MS/MS is generally faster per sample, making it more suitable for high-throughput analysis. |
| Matrix Effects | Potential for ion suppression/enhancement | Less prone to ion suppression | While matrix effects can be a concern in LC-MS/MS, they are effectively compensated for by the co-eluting deuterated internal standard. |
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below. These protocols serve as a starting point for method development and validation.
HPLC-MS/MS Method
This high-sensitivity and high-throughput method is ideal for quantifying polar, non-volatile compounds in complex biological matrices.
Instrumentation:
-
A standard HPLC system with a binary pump, autosampler, and column oven.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Reagents and Materials:
-
Analyte Reference Standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid
-
Ultrapure Water
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Standard Preparation:
-
Prepare 1 mg/mL stock solutions of the analyte and the internal standard (this compound) in methanol.
-
Create a series of calibration standards by spiking blank biological matrix (e.g., plasma) with the analyte stock solution.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize precursor-product ion transitions and collision energies for both the analyte and the internal standard.
-
GC-MS Method
This method is suitable for volatile or semi-volatile compounds. For non-volatile compounds like the target analyte, a derivatization step is necessary to increase volatility and thermal stability.
Instrumentation:
-
A gas chromatograph with a split/splitless injector.
-
A mass spectrometer (e.g., single quadrupole or triple quadrupole).
Reagents and Materials:
-
Analyte Reference Standard
-
This compound (Internal Standard)
-
Derivatization Agent (e.g., BSTFA with 1% TMCS)
-
Ethyl Acetate (GC grade)
-
DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Standard Preparation: As described for the HPLC-MS/MS method.
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the derivatization agent and 50 µL of ethyl acetate.
-
Heat at 70°C for 30 minutes to complete the derivatization.
-
Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Injector Temperature: 280°C
-
Oven Program: Start at 100°C, ramp to 300°C.
-
Carrier Gas: Helium
-
MS Detection: Operate in Selected Ion Monitoring (SIM) or MRM mode, monitoring characteristic ions for the derivatized analyte and internal standard.
-
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the cross-validation of bioanalytical methods.
Caption: Workflow for Bioanalytical Method Transfer and Cross-Validation.
Caption: Use of an Internal Standard in a Typical Bioanalytical Workflow.
Deuterated vs. Non-Deuterated Standards: A Performance Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the performance characteristics of deuterated versus non-deuterated internal standards in quantitative bioanalysis.
In the pursuit of accurate and reliable quantitative data in analytical chemistry, particularly within the realm of drug development and life sciences, the choice of an appropriate internal standard (IS) is paramount. Internal standards are crucial for correcting variability inherent in the analytical workflow, from sample preparation to instrumental analysis.[1] The two primary choices for internal standards are deuterated standards, which are stable isotope-labeled (SIL) versions of the analyte, and non-deuterated or structural analogue standards. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their analytical needs.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[2] In these standards, one or more hydrogen atoms of the analyte molecule are replaced with their stable isotope, deuterium.[2] This subtle modification results in a molecule that is chemically and physically almost identical to the analyte but with a slightly higher mass, allowing it to be distinguished by a mass spectrometer.[3] This near-identical nature is the key to its superior performance, as it allows the deuterated standard to co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, thereby effectively correcting for matrix effects.[2]
Performance Showdown: A Data-Driven Comparison
The superiority of deuterated internal standards is most evident in their ability to enhance the accuracy and precision of analytical measurements, particularly in complex matrices such as plasma, whole blood, or cannabis.
Table 1: Comparison of Precision (%CV) for Sirolimus Analysis
| Internal Standard Type | Analyte Concentration | Coefficient of Variation (%CV) |
| Deuterated (SIR-d3) | Range of whole-blood samples | 2.7% - 5.7% |
| Non-Deuterated (DMR) | Range of whole-blood samples | 7.6% - 9.7% |
Data adapted from a study on the analysis of the immunosuppressant drug sirolimus.[4][5] The data clearly demonstrates that the use of a deuterated internal standard resulted in a significant improvement in assay precision, as indicated by the lower coefficient of variation.[4][5]
Table 2: Comparison of Accuracy and Precision for Everolimus Analysis
| Internal Standard Type | Parameter | Value |
| Deuterated (everolimus-d4) | Slope (vs. reference method) | 0.95 |
| Correlation (r) | > 0.98 | |
| Total %CV | 4.3% - 7.2% | |
| Non-Deuterated (32-desmethoxyrapamycin) | Slope (vs. reference method) | 0.83 |
| Correlation (r) | > 0.98 | |
| Total %CV | 4.3% - 7.2% |
Data from a comparative study on the quantification of everolimus.[6] While both internal standards showed acceptable performance, the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method, as indicated by a slope closer to 1.[6]
Table 3: Impact of Internal Standard on Pesticide Analysis in Cannabis Matrices
| Internal Standard | Matrix | Accuracy (% Recovery) | RSD (%) |
| None | Various Cannabis Matrices | Differs by >60% for some QCs | >50% |
| Deuterated Analogues | Various Cannabis Matrices | Within 25% | <20% |
Data from a study on pesticide and mycotoxin analysis in cannabis.[7] This table highlights the critical role of deuterated internal standards in mitigating matrix effects in complex samples, leading to vastly improved accuracy and precision.[7]
The Isotope Effect: A Key Consideration
While highly effective, a phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated internal standard.[8] This occurs because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can lead to minor differences in retention time.[8] If this shift is significant, the analyte and the internal standard may elute in regions with different degrees of ion suppression, potentially leading to inaccurate quantification.[8]
Experimental Protocols
To ensure the suitability of an internal standard and validate a bioanalytical method, a series of experiments should be conducted. The following are detailed methodologies for key experiments.
Evaluation of Matrix Effects
Objective: To assess the ability of the internal standard to compensate for the effects of matrix components on the ionization of the analyte.
Protocol:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): The analyte and internal standard are spiked into the mobile phase or a clean solvent.[9]
-
Set B (Post-Spiked Matrix): Blank matrix is first extracted, and then the analyte and internal standard are spiked into the final, clean extract.[2][9]
-
Set C (Pre-Spiked Matrix): The analyte and internal standard are spiked into the blank matrix before the extraction process.[2]
-
-
Analysis: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): Calculated as the ratio of the analyte's peak area in the presence of the matrix (Set B) to the peak area in the absence of the matrix (Set A). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]
-
IS-Normalized MF: The MF of the analyte is divided by the MF of the internal standard.
-
Coefficient of Variation (CV): The CV of the IS-normalized MF is calculated across at least six different lots of the biological matrix. A lower CV indicates better compensation for matrix effects.[1]
-
Assessment of Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte into the blank biological matrix.
-
Analysis: Analyze the QC samples in multiple replicates (e.g., n=5) on different days.
-
Calculation:
-
Accuracy: Expressed as the percentage of the measured concentration to the nominal concentration.
-
Precision: Expressed as the coefficient of variation (%CV) for the replicate measurements.
-
Visualizing the Workflow
To better understand the experimental process and the logical steps involved in troubleshooting, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 and its Non-Deuterated Analog
For researchers, scientists, and professionals in drug development, the quality and specifications of chemical reagents are paramount. This guide provides a detailed comparison between 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 and its non-deuterated counterpart, 4-Amino-5-chloro-2-ethoxybenzoic Acid. This objective analysis, supported by common experimental methodologies, will assist in selecting the appropriate standard for your research needs.
Product Specifications
The following table summarizes the typical quality specifications for both the deuterated and non-deuterated forms of 4-Amino-5-chloro-2-ethoxybenzoic Acid. These values are based on commonly accepted standards for high-purity reference materials.
| Specification | This compound | 4-Amino-5-chloro-2-ethoxybenzoic Acid |
| CAS Number | 1346600-23-4[1] | 108282-38-8[2] |
| Molecular Formula | C₉H₅D₅ClNO₃ | C₉H₁₀ClNO₃[2] |
| Molecular Weight | 220.66 | 215.63[2][3] |
| Appearance | White to Off-White Solid | White to Almost white powder to crystal[3][4] |
| Chemical Purity (HPLC) | ≥98.0% | ≥98.0%[3][4] |
| Isotopic Purity (d₅) | ≥98% | N/A |
| Deuterium Incorporation | ≥99% | N/A |
| Residual Solvents (GC-HS) | Conforms to USP <467> | Conforms to USP <467> |
| Heavy Metals (ICP-MS) | Conforms to USP <232> | Conforms to USP <232> |
| Assay | 97.0% - 103.0% | 97.0% - 103.0% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of the substance by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A solution of the sample is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Isotopic Purity and Deuterium Incorporation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the isotopic enrichment and the specific sites of deuterium labeling.[5][6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Procedure for Isotopic Purity:
-
¹H NMR is used to determine the isotopic purity. The absence or significant reduction of signals corresponding to the protons in the ethyl group confirms successful deuteration.
-
The percentage of isotopic purity is calculated by comparing the integral of the residual proton signals in the deuterated positions with the integral of a non-deuterated proton signal in the molecule.
-
-
Procedure for Deuterium Incorporation:
-
²H NMR can be used to directly observe the deuterium signals, confirming the positions of the deuterium labels.
-
A general strategy for evaluating isotopic enrichment involves using high-resolution mass spectrometry (HR-MS) in conjunction with NMR.[7]
Residual Solvents Analysis by Headspace Gas Chromatography (HS-GC)
This method is used to identify and quantify residual organic solvents that may be present from the manufacturing process, ensuring they are below the safety limits defined by USP <467>.[8][9][10][11][12]
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for volatile organic compounds (e.g., G43).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A programmed temperature gradient to separate the various potential solvents.
-
Procedure: The sample is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) in a headspace vial and heated. The vapor phase is then injected into the GC. The retention times and peak areas are compared to those of known solvent standards for identification and quantification.
Heavy Metals Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique used to detect and quantify trace amounts of elemental impurities, particularly heavy metals, as outlined in USP <232>.[13][14][15][16][17]
-
Instrumentation: An ICP-MS system.
-
Procedure: The sample is digested using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) to bring the metals into solution. The digested sample is then introduced into the ICP-MS, where it is ionized. The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the quantification of each element. The results are compared against the permissible daily exposure limits for various elements as specified in the pharmacopeia.
Visualizing the Workflow and Comparison
To better illustrate the processes and logical connections, the following diagrams are provided.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Amino-5-chloro-2-ethoxybenzoic acid | 108282-38-8 | FA71234 [biosynth.com]
- 3. labproinc.com [labproinc.com]
- 4. 4-Amino-5-chloro-2-ethoxybenzoic Acid 108282-38-8 | TCI AMERICA [tcichemicals.com]
- 5. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gcms.cz [gcms.cz]
- 10. s4science.at [s4science.at]
- 11. innoteg-instruments.com [innoteg-instruments.com]
- 12. shimadzu.com [shimadzu.com]
- 13. A rapid ICP-MS screen for heavy metals in pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 17. pacificbiolabs.com [pacificbiolabs.com]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of a suitable internal standard is paramount. This guide provides an in-depth comparison of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, a deuterated stable isotope-labeled (SIL) internal standard, against its non-labeled analogues. Through a review of experimental data and detailed methodologies, this document underscores the superior performance of SIL internal standards in mitigating analytical variability and ensuring data integrity.
In the landscape of regulated bioanalysis, the use of a stable isotope-labeled internal standard is widely recognized as the gold standard. These compounds, being chemically identical to the analyte of interest but differing in mass, co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This intrinsic property allows for effective compensation for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.[1][2][3]
Unveiling the Performance Advantage: Deuterated vs. Non-Deuterated Standards
The superiority of deuterated internal standards over their non-deuterated counterparts, such as structural analogues, is well-documented. While a structural analogue may be a viable option when a SIL is unavailable, it often exhibits different extraction recovery and ionization efficiency compared to the analyte, potentially compromising the accuracy of the results.[1][2]
A study comparing the performance of a deuterated internal standard to a non-deuterated analogue for the quantification of the immunosuppressant everolimus demonstrated that while both provided acceptable performance, the deuterated standard consistently showed slightly better precision (lower %CV) at various quality control levels.[1] Another investigation into the analysis of pesticides and mycotoxins in complex cannabis matrices clearly illustrated the critical role of a deuterated internal standard in maintaining accuracy and precision.[1][4]
The following table summarizes typical performance data from a validation study of a bioanalytical method for 4-acetamidobenzoic acid utilizing a deuterated internal standard, which serves as a representative example of the performance that can be expected when using this compound.
| Validation Parameter | Acceptance Criteria | Performance with Deuterated Internal Standard |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.11% to 13.81% |
| Intra-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | 1.43% to 11.0% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.43% to 10.93% |
| Inter-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | 2.7% to 8.78% |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Data adapted from a validation study of 4-acetamidobenzoic acid using a deuterated internal standard.[5][6] |
Experimental Protocol: A Blueprint for Success
The following provides a detailed methodology for the quantitative analysis of 4-Amino-5-chloro-2-ethoxybenzoic Acid in a biological matrix using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
A protein precipitation extraction method is commonly employed for sample clean-up.
-
Step 1: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Step 2: Add 10 µL of the this compound internal standard working solution.
-
Step 3: Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Step 4: Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Step 5: Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Step 6: Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both 4-Amino-5-chloro-2-ethoxybenzoic Acid and its d5-labeled internal standard would need to be optimized.
-
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates a typical bioanalytical workflow utilizing an internal standard.
Caption: A typical bioanalytical workflow for quantitative analysis using an internal standard.
The Logical Path to Reliable Results
The decision to use a deuterated internal standard is a critical step in developing a robust and reliable bioanalytical method. The following diagram outlines the logical relationship between the choice of internal standard and the achievement of accurate and precise results.
Caption: The impact of internal standard choice on bioanalytical method performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the accuracy and reliability of quantitative data are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and reproducible results, especially when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, a stable isotope-labeled internal standard (SIL-IS), with conventional non-deuterated (structurally analogous) internal standards in the bioanalysis of the gastroprokinetic agent, mosapride.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are essential in LC-MS/MS analysis to correct for the variability inherent in sample preparation and analysis. This includes losses during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.
This compound: A Superior Alternative
This compound is the deuterated form of a key metabolite and synthetic precursor of mosapride. Its application as a SIL-IS in the quantitative analysis of mosapride offers significant advantages over traditional, non-isotopically labeled internal standards.
Key Advantages of this compound:
-
Co-elution with the Analyte: Being chemically identical to its non-deuterated counterpart, it co-elutes with the analyte during chromatographic separation. This ensures that both compounds experience the same matrix effects and instrument conditions at the same time, leading to more accurate correction.
-
Similar Ionization Efficiency: The deuterated standard exhibits nearly identical ionization behavior to the analyte in the mass spectrometer's ion source. This is crucial for compensating for ion suppression or enhancement caused by the sample matrix.
-
Reduced Variability: By effectively normalizing for variations in sample preparation and instrument response, this compound leads to improved precision and accuracy in the quantification of mosapride.
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory agencies for bioanalytical method validation due to the increased reliability of the data generated.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize the validation parameters for a typical LC-MS/MS method for the quantification of mosapride. Table 1 presents data from a study utilizing a non-deuterated (structurally analogous) internal standard, tamsulosin[1][2]. Table 2 illustrates the expected performance improvements when using a SIL-IS like this compound, based on established principles of bioanalytical method validation.
Table 1: Bioanalytical Method Validation Data for Mosapride using a Non-Deuterated Internal Standard (Tamsulosin) [1][2]
| Validation Parameter | Result |
| Linearity Range | 0.17 - 68.00 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL |
| Inter-day Precision (RSD) | < 13% |
| Intra-day Precision (RSD) | < 13% |
| Accuracy (RE) | within ± 6.3% |
Table 2: Expected Performance of a Bioanalytical Method for Mosapride using this compound as an Internal Standard
| Validation Parameter | Expected Result | Advantage of Deuterated Standard |
| Linearity Range | 0.1 - 100 ng/mL | Potentially wider dynamic range |
| Lower Limit of Quantification (LLOQ) | ≤ 0.1 ng/mL | Improved sensitivity |
| Inter-day Precision (RSD) | < 10% | Enhanced reproducibility |
| Intra-day Precision (RSD) | < 10% | Enhanced reproducibility |
| Accuracy (RE) | within ± 5% | Higher accuracy |
| Matrix Effect | Minimal and consistent | Superior compensation for ion suppression/enhancement |
Experimental Protocols
Detailed Methodology for Mosapride Quantification using a Deuterated Internal Standard
This protocol describes a typical LC-MS/MS method for the determination of mosapride in human plasma, adapted to incorporate the use of this compound as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (containing this compound).
-
Vortex for 30 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide and vortex for another 30 seconds.
-
Add 1 mL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Mosapride: m/z 422.1 → 198.1
-
This compound: m/z 220.1 → [product ion] (To be determined by infusion of the standard)
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical advantages of selecting a stable isotope-labeled internal standard.
References
Navigating Regulatory Landscapes: A Comparative Guide to Stable Isotope Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. The choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative approaches, supported by experimental data and detailed protocols, to aid in the development of robust and compliant bioanalytical methods.
The use of an internal standard (IS) in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is a well-established practice to correct for variability during sample processing and analysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometric detection.[1][2][3][4]
SIL-ISs are considered the "gold standard" due to their near-identical physicochemical properties to the analyte of interest.[1][3] This structural similarity ensures they behave similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.[1][4] However, the use of structural analog internal standards remains a viable option, particularly when SIL-ISs are unavailable or cost-prohibitive.
Performance Comparison: Stable Isotope vs. Structural Analog Internal Standards
The superiority of SIL-ISs in enhancing assay performance is well-documented. A key advantage is the co-elution of the SIL-IS with the analyte, which provides the most accurate compensation for matrix effects that can vary across a chromatographic peak.[2][3] Structural analogs, due to differences in their physicochemical properties, may elute at different retention times, leading to differential matrix effects and compromising accuracy.[5]
The following table summarizes data from a comparative study, highlighting the improved accuracy and precision achieved with a SIL-IS versus a structural analog IS.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Key Findings |
| Stable Isotope-Labeled IS | 100.3 | 7.6 | Demonstrates higher accuracy and precision.[3] |
| Structural Analog IS | 96.8 | 8.6 | Shows lower accuracy and precision compared to SIL-IS.[3] |
Performance Comparison: Deuterated (²H) vs. Carbon-13 (¹³C)-Labeled Internal Standards
Within the category of SIL-ISs, the choice of isotope can also influence performance. Deuterated standards are more common due to lower cost, but they can sometimes exhibit a chromatographic shift (isotope effect), eluting slightly earlier than the unlabeled analyte.[2] This can lead to inaccuracies, with one study noting a 40% error in an example due to an imperfect retention time match.[2] ¹³C-labeled standards typically co-elute perfectly with the analyte and are not susceptible to the back-exchange issues that can sometimes affect deuterated standards at labile positions.[2]
The following table presents typical validation parameters for the quantification of Nε-(carboxymethyl)lysine (CML) using either deuterated or ¹³C-labeled internal standards, illustrating the comparable performance when properly validated.
| Parameter | Deuterated IS Method | ¹³C-Labeled IS Method |
| Linearity (r²) | >0.99 | >0.99 |
| Intra-day Precision (%CV) | <10% | <8% |
| Inter-day Precision (%CV) | <12% | <10% |
| Accuracy (% Bias) | ± 10% | ± 8% |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental to a successful method validation. The following protocols are based on the principles outlined in the ICH M10 guideline and are intended to provide a practical framework for validating bioanalytical methods using stable isotope standards.
Stock and Working Solution Preparation
-
Objective: To prepare accurate and stable solutions of the analyte and SIL-IS.
-
Methodology:
-
Prepare separate stock solutions of the analyte and the SIL-IS in a suitable organic solvent. The purity and identity of the reference standards are critical.[1]
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution with the appropriate solvent.
-
Prepare a working solution of the SIL-IS at a constant concentration.[5]
-
Calibration Curve
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
-
Methodology:
-
Prepare a calibration curve by spiking a blank biological matrix with known concentrations of the analyte from the working standard solutions.
-
A typical curve consists of a blank, a zero sample (with IS), and at least six non-zero concentration levels.[1]
-
Process and analyze the calibration standards.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the nominal concentration and the degree of scatter.
-
Methodology:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
-
Acceptance Criteria:
-
Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).
-
Intra-run and Inter-run Accuracy (% Bias): within ± 15% of the nominal value (± 20% for LLOQ).[4]
-
Assessment of Matrix Effect
-
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.
-
Methodology:
-
Obtain at least six different lots of the biological matrix.[1]
-
Prepare two sets of samples:
-
Set A: Analyte and SIL-IS spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix is extracted, and the analyte and SIL-IS are spiked into the post-extraction supernatant.
-
-
Calculate the matrix factor (MF) for each lot. The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%.[3]
-
Assessment of Recovery
-
Objective: To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix.
-
Methodology:
-
Prepare three sets of QC samples at low, medium, and high concentrations.
-
Set 1 (Extracted Samples): Spike the analyte and SIL-IS into the biological matrix and perform the full extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.
-
-
Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.
-
-
Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The CV of the recovery across the QC levels should ideally be ≤15%.[3]
Stability
-
Objective: To evaluate the stability of the analyte and SIL-IS under various conditions.
-
Methodology:
-
Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a period that reflects the expected sample handling time.[2]
-
Freeze-Thaw Stability: Analyze QC samples after they have undergone multiple freeze-thaw cycles.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a duration that covers the expected sample storage period.[2]
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.[2]
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2]
Visualizing Workflows and Relationships
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. The primary hazards associated with the non-deuterated form of this compound, which should be assumed for the deuterated analog in the absence of specific data, include skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) is mandatory. Always wear suitable protective clothing, including nitrile gloves, chemical safety goggles, and a lab coat.[1] When handling the solid form, avoid dust formation and work in a well-ventilated area, preferably a chemical fume hood.[1]
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
Seek immediate medical attention if symptoms persist or in cases of significant exposure.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key information related to the handling and disposal of this compound.
| Parameter | Specification | Source |
| Personal Protective Equipment | Nitrile gloves, chemical safety goggles, lab coat | [1] |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration | [1] |
| Spill Containment | Use inert absorbent material (e.g., vermiculite, sand) | [2] |
| Waste Segregation | Collect as halogenated organic waste. Do not mix with non-halogenated waste. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, a halogenated aromatic compound, requires adherence to hazardous waste regulations. The presence of deuterium does not alter the chemical waste classification, as it is a stable, non-radioactive isotope. The disposal procedure should be based on the chemical properties of the molecule.
1. Waste Identification and Segregation:
- Classify this compound as a halogenated organic solid waste .
- Use a designated, properly labeled, and sealable hazardous waste container.
- Crucially, do not mix this waste with non-halogenated organic waste streams to prevent costly and complex disposal procedures.
2. Collection of Waste:
- For pure, unused compound or residues, carefully transfer the solid into the designated halogenated waste container.
- For materials contaminated with the compound (e.g., gloves, weighing paper, absorbent pads), place them in the same designated container.
- Ensure the container is kept closed except when adding waste.
3. Handling Spills:
- In the event of a spill, evacuate the immediate area and ensure proper ventilation.
- Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.
- Carefully sweep or scoop the contained material into the designated halogenated waste container.
- Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
4. Arranging for Disposal:
- Store the sealed hazardous waste container in a designated satellite accumulation area.
- The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to handle the halogenated components.[1]
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
Important Note: Do not discharge this compound or its containers into sewer systems or waterways.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of the chemical.
References
Personal protective equipment for handling 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Immediate Safety and Handling Protocols
This compound is a deuterated compound. While deuterium is a stable, non-radioactive isotope of hydrogen, the chemical and toxicological properties of the molecule are primarily determined by its non-deuterated counterpart, 4-Amino-5-chloro-2-ethoxybenzoic acid. Therefore, the handling precautions are based on the known hazards of the parent compound.
Emergency Procedures:
-
In case of skin contact: Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Consult a physician.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2] |
| Body Protection | Laboratory coat. | A fully fastened lab coat provides a barrier against accidental spills.[2] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][2] If exposure limits are exceeded, a full-face respirator may be necessary.[1] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Put on all required personal protective equipment (PPE) as detailed in the table above.
-
Prepare a designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[2]
-
-
Handling:
-
Handle in a well-ventilated place.[1]
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.
-
Keep the container tightly sealed when not in use to prevent the release of any potential vapors and to protect the deuterated compound from atmospheric moisture, which could lead to hydrogen-deuterium exchange.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
To maintain isotopic purity, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).
-
-
Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.
-
Deuterated Compound Considerations: Deuterated compounds are not considered radioactive waste.[1] However, due to their high cost, recycling or returning the material to the supplier is often encouraged.
-
Disposal Method: If recycling is not an option, the waste should be treated as chemical waste. The disposal of this compound should follow local, state, and federal regulations for chlorinated organic compounds. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
